trans-2-Aminocyclopentanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentane scaffold and the stereochemical relationship between the amino and hydroxyl groups make it a valuable synthon for introducing chirality and functionality in drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of its various stereoisomers, with a focus on data relevant to researchers in drug discovery and development.
Physicochemical Properties
The properties of this compound can vary slightly depending on the specific stereoisomer. The most common commercially available forms are the (1R,2R) and (1S,2S) enantiomers, as well as the racemic mixture.
| Property | (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | General/Racemic this compound |
| CAS Number | 68327-11-7[1][2][3][4][5] | 68327-04-8[6][7] | 31775-67-4[8][9] |
| Molecular Formula | C₅H₁₂ClNO[1][4][6] | C₅H₁₂ClNO[6][7] | C₅H₁₂ClNO[8] |
| Molecular Weight | 137.61 g/mol [1][2][4][6] | 137.61 g/mol [6][7] | 137.61 g/mol [8] |
| Melting Point | 191-196 °C[3][8] | 155-160 °C[10] | 191-196 °C[8] |
| Appearance | White to off-white crystalline solid[10] | White crystalline solid[10] | Data not available |
| Solubility | Soluble in water and alcohol[10] | Soluble in water and alcohol[10] | Data not available |
| Storage | Store at 2-8°C under an inert atmosphere[3] | Store at 2-8°C under an inert atmosphere[11] | Store at 2-8°C under an inert atmosphere[8] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a key challenge and is crucial for its application in pharmaceutical synthesis. Several strategies have been developed, primarily involving the resolution of racemic mixtures or asymmetric synthesis.
General Synthetic Workflow
A common approach to obtaining enantiomerically pure trans-2-aminocyclopentanol involves the synthesis of a racemic mixture followed by chiral resolution.
Experimental Protocol: Resolution of Racemic trans-1,2-diaminocyclohexane (Illustrative Example)
Materials:
-
Racemic trans-1,2-diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
Procedure:
-
Dissolve L-(+)-tartaric acid in distilled water in a beaker with stirring.[12]
-
Slowly add the racemic mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition rate should be controlled to manage the exothermic reaction, with the temperature reaching approximately 70°C.[12]
-
To the resulting solution, add glacial acetic acid at a rate that allows the temperature to reach 90°C.[12]
-
Cool the mixture in an ice bath for at least 2 hours to facilitate the precipitation of the diastereomeric salt.[12]
-
Collect the precipitate by vacuum filtration.[12]
-
Wash the filter cake with cold water and then with methanol.[12]
-
Dry the solid to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The enantiomeric purity can be determined by converting a small sample to the corresponding bis-m-toluoyl amide for analysis.[12]
This procedure illustrates the general principles of classical resolution that can be adapted for the separation of enantiomers of trans-2-aminocyclopentanol.
Spectral Data
Detailed spectral data for this compound are not widely published. However, based on its structure, the following characteristic signals would be expected.
Expected ¹H NMR Signals (in D₂O):
-
Multiplets corresponding to the protons on the cyclopentane ring.
-
A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).
-
A multiplet for the proton attached to the carbon bearing the amino group (CH-NH₃⁺).
Expected ¹³C NMR Signals (in D₂O):
-
Signals for the five carbon atoms of the cyclopentane ring. The carbons attached to the hydroxyl and amino groups would be shifted downfield compared to the other ring carbons.
Expected IR Spectral Bands (as KBr pellet):
-
A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
C-H stretching vibrations for the cyclopentane ring just below 3000 cm⁻¹.
-
C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its primary use is as a precursor to introduce specific stereochemistry into a target molecule, which is often critical for its biological activity and safety profile.
Role as a Chiral Ligand in Asymmetric Synthesis
Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. They are particularly effective in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for forming chiral secondary alcohols.
Use in the Synthesis of Bioactive Molecules
Derivatives of trans-2-aminocyclopentanol have been incorporated into molecules with potential therapeutic applications, including antiviral and anticancer agents. The specific stereochemistry of the aminocyclopentanol moiety is often essential for the desired pharmacological effect.
Safety and Handling
This compound is considered harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its value lies in its rigid stereochemical structure, which allows for the controlled introduction of chirality in the synthesis of complex drug molecules. While detailed synthetic protocols and direct biological activity data for the parent compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is well-established. Further research into novel synthetic routes and the potential biological activities of this compound and its simple derivatives could open new avenues for drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. (1R,2R)-trans-2-Aminocyclopentanol 97 68327-11-7 [sigmaaldrich.com]
- 3. Cas 68327-11-7,this compound | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sigma Aldrich (1R,2R)-Trans-2-Aminocyclopentanol Hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 9. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to trans-2-Aminocyclopentanol Hydrochloride
CAS Number: 68327-11-7 (for (1R,2R)-trans-isomer)
This technical guide provides an in-depth overview of trans-2-Aminocyclopentanol hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its primary applications in asymmetric synthesis.
Core Properties and Safety Data
This compound is a white to off-white crystalline solid. Its hydrochloride form enhances water solubility and stability, making it a convenient reagent for various synthetic applications. The (1R,2R) enantiomer is a common commercially available form.
Physicochemical Data
The quantitative properties of (1R,2R)-trans-2-Aminocyclopentanol hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 68327-11-7 | [1][2] |
| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Melting Point | 191-196 °C (lit.) | [1][3] |
| Boiling Point | 220.9 °C at 760 mmHg | [1] |
| Flash Point | 87.4 °C | [1] |
| Appearance | White to light yellow/orange crystalline powder | [2][3] |
| Optical Rotation | [α]²⁰/D = -32 to -36° (c=1 in H₂O) | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Safety and Handling
Based on available safety data sheets, this compound presents moderate hazards.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection. |
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[4][5]
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral building block or precursor to chiral ligands in asymmetric synthesis.[2] Its defined stereochemistry allows for the construction of complex, enantiomerically pure molecules, which is critical in the pharmaceutical industry where the stereoisomer of a drug can determine its efficacy and safety.
The diagram below illustrates the logical workflow of utilizing a chiral building block in the synthesis of a target molecule.
Experimental Protocols: Synthesis
An efficient and scalable method for producing highly enantioenriched this compound involves the catalytic asymmetric ring-opening of a meso-epoxide. The following protocol is based on the practical method developed by Jacobsen and co-workers.[6]
Multigram Synthesis of (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride
This procedure details the enantioselective addition of a carbamate nucleophile to cyclopentene oxide, followed by deprotection to yield the final product.
The overall workflow is depicted below:
Materials and Reagents:
-
Cyclopentene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co–OTf catalyst
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalytic Ring-Opening:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the oligomeric (salen)Co–OTf catalyst (1.0 mol%).
-
Add the appropriate anhydrous solvent, followed by phenyl carbamate (1.0 equivalent).
-
Cool the mixture to the optimized reaction temperature (e.g., 0 °C or room temperature, as determined by the specific catalyst system).
-
Add cyclopentene oxide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed for the required time, monitoring its completion by a suitable analytical method (e.g., TLC or GC).
-
-
Work-up and Deprotection:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable solvent and add an aqueous solution of sodium hydroxide to facilitate the basic deprotection of the carbamate group.
-
Stir the mixture vigorously until the deprotection is complete.
-
-
Isolation and Purification:
-
Perform an aqueous work-up to separate the crude amino alcohol. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the crude trans-2-aminocyclopentanol in a minimal amount of a suitable solvent (e.g., isopropanol) and acidify with a solution of HCl to form the hydrochloride salt.
-
Induce crystallization by cooling. Collect the resulting crystals by filtration, wash with a cold solvent, and dry under vacuum to yield pure (1R,2R)-trans-2-Aminocyclopentanol hydrochloride with high enantiomeric excess (>99% ee).[6]
-
This technical guide serves as a foundational resource for understanding and utilizing this compound. For specific applications, further optimization of reaction conditions may be necessary. Always refer to primary literature and safety documentation for detailed and up-to-date information.
References
trans-2-Aminocyclopentanol hydrochloride molecular weight
An In-Depth Technical Guide to the Molecular Weight of trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular weight of this compound, a compound of interest in pharmaceutical research and organic synthesis. This document outlines the compound's chemical formula and presents a comprehensive breakdown of its molecular weight calculation based on the atomic weights of its constituent elements. All quantitative data is summarized for clarity, and a visual representation of the molecular weight derivation is provided.
Chemical Identity and Formula
This compound is a chiral amino alcohol used as a building block in the synthesis of various chemical entities.
Both chemical formulas represent the same compound, with the latter emphasizing the hydrochloride salt form. For the purpose of molecular weight calculation, the elemental composition is identical. The established molecular weight for this compound is 137.61 g/mol .[2][3][6][7][8]
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 137.610 |
Experimental Protocols
The molecular weight of a compound like this compound is typically confirmed using mass spectrometry.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) to generate protonated molecules [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the free base (C₅H₁₁NO), from which the mass of the hydrochloride salt can be inferred.
Visualizing Molecular Weight Calculation
The following diagram illustrates the logical relationship between the elemental composition and the final calculated molecular weight.
Caption: Derivation of Molecular Weight.
References
A Technical Guide to trans-2-Aminocyclopentanol Hydrochloride: A Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of trans-2-Aminocyclopentanol hydrochloride, a pivotal chiral intermediate in modern organic synthesis and pharmaceutical development. Its unique stereochemistry makes it a valuable building block for creating enantiomerically pure compounds, which is a critical aspect in the development of effective and safe therapeutic agents. This guide covers its chemical structure, physicochemical properties, a representative synthetic approach, and its applications in drug discovery, adhering to stringent technical documentation standards.
Chemical Structure and Physicochemical Properties
This compound is a chiral amino alcohol. The "trans" designation indicates that the amino (-NH2) and hydroxyl (-OH) groups are on opposite sides of the cyclopentane ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it easier to handle in laboratory settings. The (1R,2R) enantiomer is a commonly used configuration in asymmetric synthesis.
The key physicochemical properties of (1R,2R)-trans-2-Aminocyclopentanol hydrochloride are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | [1] |
| Synonyms | (1R,2R)-2-Amino-1-hydroxycyclopentane hydrochloride, TRANS-(-)-2-AMINOCYCLOPENTANOL HYDROCHLORIDE | [1][2][3] |
| CAS Number | 68327-11-7 | [1][3][4] |
| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [1][2][3] |
| Molecular Weight | 137.61 g/mol | [2][3][4] |
| Appearance | White to slightly yellow or orange crystalline powder | [3] |
| Melting Point | 179 - 181 °C or 191 - 196 °C (lit.) | [2][3] |
| Boiling Point | 220.9 °C at 760 mmHg | [2][5] |
| Optical Rotation | [α]20/D = -32 to -36° (c=1 in H₂O) | [3] |
| SMILES String | Cl.N[C@@H]1CCC[C@H]1O | |
| InChI Key | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Storage Conditions | Store at 2 - 8 °C under inert gas | [2][3] |
Role in Asymmetric Synthesis and Drug Development
This compound is highly valued in pharmaceutical research as a chiral building block.[3] Its primary application lies in asymmetric synthesis, where it facilitates the production of enantiomerically pure compounds.[3] This is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.
Its utility has been demonstrated in the synthesis of various biologically active molecules and complex pharmaceutical intermediates.[3] For instance, aminocyclopentanol derivatives are key intermediates in the synthesis of antiviral drugs like Abacavir, which is used to treat HIV. The defined stereochemistry of the aminocyclopentanol core is essential for the drug's efficacy. It also serves as an intermediate in the development of drugs targeting neurological disorders.[3]
The logical workflow for utilizing this chiral building block in drug development is illustrated below.
Caption: Workflow of trans-2-Aminocyclopentanol HCl in drug development.
Experimental Protocols
Detailed experimental procedures involving this compound are often proprietary or specific to the target molecule being synthesized. However, a general protocol for its use as a synthetic intermediate involves the protection of its functional groups, followed by coupling reactions. A representative procedure for the deprotection of a related BOC-protected amino alcohol to its hydrochloride salt is described below, adapted from literature.[6]
Objective: To hydrolyze a tert-butyloxycarbonyl (BOC) protected aminocyclopentanol derivative to yield the corresponding aminocyclopentanol hydrochloride salt.
Materials:
-
tert-butyl protected (1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (or other BOC-protected aminocyclopentanol derivative)
-
Dilute Hydrochloric Acid (e.g., 3N HCl)
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH paper or meter
Methodology:
-
Dissolution: Dissolve the BOC-protected aminocyclopentanol derivative in a suitable solvent like methanol in a round-bottom flask.
-
Acidification: While stirring, add dilute hydrochloric acid to the solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Reaction Quench & Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. This step also removes excess HCl.
-
Isolation: The resulting solid residue is the desired aminocyclopentanol hydrochloride salt.[6] It can be further purified by recrystallization if necessary.
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.
This deprotection is a common final step in syntheses where the amino group needs to be protected during previous reaction steps and is then liberated to yield the final hydrochloride salt.
Synthesis Pathway Overview
The synthesis of chiral aminocyclopentanols is a non-trivial process that often requires multiple steps involving stereoselective reactions or chiral resolution. One common conceptual approach starts from achiral precursors like cyclopentene oxide.
Caption: Conceptual overview of a synthetic route to the target compound.
This pathway illustrates the key challenges, namely the control of stereochemistry (trans vs. cis) and the separation of enantiomers to isolate the desired (1R,2R) product before its conversion to the hydrochloride salt. More advanced synthetic routes may employ asymmetric catalysis to directly favor the formation of the desired enantiomer.
References
Solubility Profile of trans-2-Aminocyclopentanol Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug development. Its utility as a chiral building block and ligand in asymmetric synthesis necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow illustrating its application in chiral ligand synthesis.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. For a salt like this compound, solubility is governed by the equilibrium between the solid crystal lattice and the solvated ions. The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors influencing this equilibrium. As an amine hydrochloride, it is anticipated to exhibit greater solubility in polar protic solvents that can effectively solvate both the ammonium and chloride ions.
Quantitative Solubility Data
| Solvent Class | Solvent | Expected Solubility | Notes |
| Polar Protic | Methanol | Likely Soluble | The hydroxyl group and the polarity of methanol can effectively solvate the ionic compound. |
| Ethanol | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |
| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water. | |
| Acetic Acid | Likely Soluble | The acidic nature of the solvent would favor the protonated amine. | |
| Polar Aprotic | Dimethylformamide (DMF) | Sparingly Soluble to Soluble | The high polarity of DMF may allow for some degree of dissolution. |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | Similar to DMF, the strong dipole moment of DMSO can aid in solvating the salt. | |
| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMF and DMSO, suggesting lower solubility. | |
| Non-Polar | Toluene | Insoluble | The non-polar nature of toluene is not conducive to solvating ionic compounds. |
| Hexane | Insoluble | As a non-polar alkane, hexane is a poor solvent for polar salts. | |
| Dichloromethane | Sparingly Soluble | While considered non-polar, its ability to form weak hydrogen bonds may allow for minimal dissolution. | |
| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate ions suggest insolubility. |
Note: This table is based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.
For a structurally related compound, trans-2-Aminocyclohexanol hydrochloride, a reported solubility is 25 mg/mL in a solution of 1N acetic acid in methanol.[1] This suggests that acidic, polar protic solvent systems are effective for this class of compounds.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the solid solute and the saturated solution.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Pipettes and syringes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known aliquot of the supernatant (the saturated solution) without disturbing the solid pellet. Dilute the aliquot with a known volume of the solvent.
-
Quantification: Analyze the diluted sample using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound in the saturated solution.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.
Logical Workflow: Application in Chiral Ligand Synthesis
This compound is a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The solubility of this starting material is a critical factor in the initial reaction setup. The following diagram illustrates a typical workflow for the synthesis of a chiral bisoxazoline (BOX) ligand, a common class of ligands derived from amino alcohols.
Caption: A logical workflow for the synthesis of a chiral ligand.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, an understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The provided experimental protocol offers a robust method for determining precise solubility values, which are essential for its effective use in research and development. The role of this compound as a precursor in the synthesis of chiral ligands highlights the importance of its solubility in the practical application of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug discovery.
References
"trans-2-Aminocyclopentanol hydrochloride" stability and storage
An In-depth Technical Guide to the Stability and Storage of trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral amino alcohol derivative used as a building block in pharmaceutical synthesis. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, and integrity, and ensuring the quality of subsequent manufacturing processes. This document provides a comprehensive technical overview of the recommended storage, potential degradation pathways, and methodologies for assessing the stability of this compound. While specific experimental stability data for this compound is limited in publicly available literature, this guide synthesizes information from supplier data sheets and established principles of pharmaceutical stability analysis to provide a robust framework for its handling and quality control.
Recommended Storage Conditions
The stability of this compound is contingent on proper storage. It is a hygroscopic solid, and its amino and hydroxyl groups are susceptible to atmospheric and environmental interactions. Based on consolidated data from various suppliers, the following conditions are recommended to maximize shelf life and prevent degradation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. Some suppliers also indicate stability at room temperature, but cold storage is preferable for long-term preservation.[1][2][3] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | The compound should be stored in an inert atmosphere to prevent oxidation of the amine and alcohol functional groups.[1][4] |
| Moisture | In a tightly sealed container in a dry place | The compound is noted to be sensitive to moisture and can easily absorb it.[1][5] A desiccator or dry box is recommended. |
| Light | Protected from light | Although specific photostability data is unavailable, it is standard practice to protect chemicals with reactive functional groups from light to prevent photolytic degradation. |
Chemical Stability Profile and Potential Degradation Pathways
The chemical structure of this compound, featuring a primary amine and a secondary alcohol on a cyclopentane ring, dictates its stability profile. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base. However, several degradation pathways can be hypothesized based on the functional groups present.
Potential Degradation Mechanisms:
-
Oxidation: The primary amine and secondary alcohol are susceptible to oxidation. The alcohol can be oxidized to the corresponding ketone, trans-2-aminocyclopentanone. The amine can undergo oxidation to form various nitrogenous impurities.
-
Hygroscopicity: As a salt, the compound readily absorbs water, which can lead to physical changes (e.g., clumping) and may facilitate hydrolytic or oxidative degradation.[1]
-
Thermal Stress: High temperatures can promote degradation, potentially leading to dehydration, cyclization, or polymerization, though specific thermal degradation products are not documented.[5]
-
Deamination/Dealkylation: Similar to other amino compounds, deamination could occur under harsh conditions, leading to the loss of the amino group.[6]
The logical workflow for assessing the stability of a chemical entity like this compound is depicted in the following diagram.
A hypothetical degradation pathway, focusing on oxidation, is presented below. This diagram illustrates the formation of a primary ketone degradant.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is required. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants, which is essential for developing a stability-indicating analytical method.
Forced Degradation Study Protocol
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting impurities.
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Typical Duration | Remarks |
| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 24-72 hours at 60°C | Monitor for degradation. The ester-like nature is absent, but acid catalysis of other reactions is possible. |
| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | 24-72 hours at 60°C | Amine and alcohol groups may show reactivity under strong basic conditions. |
| Oxidation | 3% H₂O₂ in 1:1 Acetonitrile/Water | 24 hours at Room Temp. | This is a critical test for the alcohol and amine functionalities.[3] |
| Thermal Degradation | Solid sample in oven | 48 hours at 80°C | Evaluates the intrinsic thermal stability of the solid-state material.[4] |
| Photostability | Solid sample exposed to ICH Q1B conditions | Per ICH Guidelines | Expose to cool white fluorescent and near-UV lamps. A dark control should be run in parallel. |
Stability-Indicating Analytical Method Protocol (HPLC-UV/MS)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for polar amine compounds.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector.
-
Column: A polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm. These columns are designed to provide better retention and peak shape for polar analytes in highly aqueous mobile phases.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 210 nm (as the molecule lacks a strong chromophore). MS detection in positive electrospray ionization (ESI+) mode to monitor the parent ion and potential degradants.
-
Sample Preparation: Dissolve the compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.
Conclusion
While quantitative stability data for this compound is not widely published, a comprehensive stability profile can be established through a systematic approach. The compound is sensitive to moisture and oxidation, necessitating storage under refrigerated, dry, and inert conditions. The provided experimental frameworks for forced degradation and the development of a stability-indicating HPLC-MS method offer a robust protocol for researchers and drug development professionals to ensure the quality and control the stability of this important chemical intermediate. Adherence to these guidelines will support the reliable use of this compound in research and manufacturing.
References
- 1. pharmtech.com [pharmtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
Spectroscopic Profile of trans-2-Aminocyclopentanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-Aminocyclopentanol hydrochloride (CAS No: 68327-11-7), a chiral amine widely utilized as a building block in the synthesis of pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and experimental Mass Spectrometry (MS) data for the corresponding free base, trans-2-Aminocyclopentanol. Additionally, general experimental protocols for NMR, Infrared (IR), and MS spectroscopy are detailed to facilitate the acquisition of analogous data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Melting Point | 191-196 °C | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted values | Predicted values | Predicted values |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Predicted values | Predicted values |
Note: The predicted data presented here should be used as a preliminary guide. Experimental verification is crucial for precise structural elucidation.
Mass Spectrometry (MS)
The following data corresponds to the gas chromatography-mass spectrometry (GC-MS) analysis of the free base, trans-2-Aminocyclopentanol. The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, aiding in its identification and structural analysis.
GC-MS Data for trans-2-Aminocyclopentanol
| m/z | Relative Intensity (%) | Possible Fragment |
| 101 | 5 | [M]+ (Molecular Ion) |
| 84 | 100 | [M-NH₃]+ |
| 56 | 85 | [C₄H₈]+ |
| 43 | 60 | [C₃H₇]+ |
Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound is not publicly available. However, a typical IR spectrum of a secondary amino alcohol hydrochloride would exhibit characteristic absorption bands corresponding to various functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 3200-3000 (broad) | N-H⁺ | Stretching |
| 2960-2850 | C-H (aliphatic) | Stretching |
| 1600-1500 | N-H | Bending |
| 1150-1050 | C-O | Stretching |
| 1100-1000 | C-N | Stretching |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a small organic molecule like this compound. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, and then place it between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or salt plates with Nujol).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
The Aminocyclopentanol Core: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery and development of aminocyclopentanol derivatives represent a significant advancement in medicinal chemistry, particularly in the realm of antiviral and anticancer therapeutics. These versatile carbocyclic scaffolds have been instrumental in the creation of nucleoside analogues with enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of aminocyclopentanol derivatives, with a focus on their role as precursors to carbocyclic nucleosides.
A Historical Perspective: The Dawn of Carbocyclic Nucleosides
The impetus for the exploration of aminocyclopentanol derivatives arose from the discovery of naturally occurring carbocyclic nucleosides. These groundbreaking discoveries demonstrated that replacing the furanose oxygen of a traditional nucleoside with a methylene group could lead to compounds with significant biological activity and improved stability against enzymatic degradation.
A pivotal moment in this field was the isolation of Aristeromycin from Streptomyces citricolor in 1967. This discovery provided the first evidence of a naturally occurring carbocyclic adenosine analogue. Subsequently, in 1979, Neplanocin A , another carbocyclic nucleoside with a cyclopentene moiety, was discovered in a fermentation broth, further fueling interest in this class of compounds. These natural products exhibited potent antiviral and anticancer activities, establishing the aminocyclopentanol core as a crucial pharmacophore.
Inspired by these natural products, extensive research efforts were undertaken to synthesize novel carbocyclic nucleosides. A significant breakthrough came from the laboratory of Robert Vince, who reported the synthesis of Carbovir in 1988. Carbovir was the first carbocyclic nucleoside analogue to demonstrate potent activity against the human immunodeficiency virus (HIV) with low cytotoxicity. This discovery paved the way for the development of Abacavir , a cornerstone of antiretroviral therapy.
Synthetic Strategies: Crafting the Aminocyclopentanol Core
The synthesis of enantiomerically pure aminocyclopentanol derivatives is a critical challenge in the development of carbocyclic nucleosides. Various synthetic strategies have been developed to achieve high stereocontrol and efficiency. These can be broadly categorized into linear and convergent approaches.
-
Linear Approach: In this strategy, the heterocyclic base is constructed stepwise onto a pre-existing chiral aminocyclopentanol scaffold.
-
Convergent Approach: This method involves the coupling of a functionalized carbocyclic moiety with a pre-formed heterocyclic base.
Key Synthetic Intermediates and Methodologies
A variety of chiral building blocks and asymmetric synthetic methods have been employed to access specific stereoisomers of aminocyclopentanol.
Table 1: Selected Enantioselective Syntheses of Aminocyclopentanol Derivatives and Carbocyclic Nucleosides
| Starting Material | Target Compound/Intermediate | Key Reaction(s) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one | Carbovir | Ring-opening, condensation | >95 | Not Reported | [1] |
| L-phenylalanine derivative | α,α-disubstituted cyclopentene | N-heterocyclic carbene (NHC) catalyzed desymmetrization | 80 | >99 | [2] |
| Ynamide and aldehyde | β-hydroxy enamine | Catalytic asymmetric addition | 68-86 | 54-98 | [3] |
| Garner's aldehyde | (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | Alkylidene carbene 1,5-CH insertion | 62-69 | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of Carbovir from (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one [1]
This protocol outlines a key transformation in a widely used synthesis of Carbovir.
Step 1: Protection of the Amino Group
-
Carbovir (1.66 mmol) is co-evaporated with anhydrous N,N-dimethylformamide (DMF) three times.
-
The residue is dissolved in DMF (8 mL).
-
N,N-dimethylformamide dimethyl acetal (8.24 mmol) is added to the solution.
-
The resulting solution is stirred overnight at room temperature.
Step 2: Synthesis of N2-Isobutyryl-5′-O-TBS-abacavir [1]
-
Compound 5 (858 µmol) is co-evaporated with anhydrous pyridine three times and then dissolved in anhydrous pyridine (5 mL).
-
The solution is cooled in an ice bath, and isobutyryl chloride (1.03 mmol) is added.
-
The ice bath is removed, and the reaction mixture is stirred for 1 hour at room temperature.
-
The reaction mixture is diluted with ethyl acetate (100 mL).
-
The organic layer is washed with saturated NaHCO3 (2 x 100 mL) and brine (1 x 100 mL), and then dried over Na2SO4.
-
The solvent is evaporated in vacuo to yield the product.
Mechanism of Action: Targeting Viral Replication
Aminocyclopentanol-derived carbocyclic nucleosides exert their therapeutic effects primarily by interfering with viral replication. Two key mechanisms of action have been elucidated: inhibition of reverse transcriptase and inhibition of S-adenosylhomocysteine (SAH) hydrolase.
Inhibition of HIV Reverse Transcriptase
Carbocyclic nucleosides like Abacavir are prodrugs that are intracellularly converted to their active triphosphate form. This active metabolite, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase. By mimicking the natural deoxynucleoside triphosphates, CBV-TP is incorporated into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the safety protocols and handling procedures for trans-2-Aminocyclopentanol hydrochloride. The information is compiled to ensure the safe use of this compound in research and development settings.
Chemical Identification and Physical Properties
This compound is a chemical intermediate used in various synthetic applications, including the preparation of pharmaceutical compounds.[1] Accurate identification and understanding its physical properties are crucial for safe handling.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride, (1R,2R)-rel-2-Aminocyclopentanol hydrochloride[2] |
| CAS Number | 68327-04-8[3][4], 68327-11-7[5][6] |
| Molecular Formula | C₅H₁₂ClNO[4][6] |
| Molecular Weight | 137.61 g/mol [4][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 180°C (lit.) | [6] |
| Boiling Point | 82°C/1mmHg (lit.) | [6] |
| Flash Point | -25°C (lit.) | [6] |
| Exact Mass | 137.0607417 Da | [4] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed. Appropriate precautions must be taken to avoid accidental ingestion.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
Hazard Pictogram:
Safe Handling and Storage Workflow
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] Wear suitable gloves.[7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered. The following diagram outlines the necessary steps for different routes of exposure.
Toxicological Information
The primary toxicological concern is acute oral toxicity.[3] There is limited data available for other toxicological endpoints.
Table 5: Summary of Toxicological Data
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Category 4, Harmful if swallowed[3] |
| Toxicity to fish | No data available[2][3][6] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[2][3][6] |
| Toxicity to algae | No data available[2][3][6] |
Experimental Protocols: Detailed experimental protocols for the cited toxicity studies are not publicly available in the referenced safety data sheets. The GHS classification is based on aggregated data from notifications to the ECHA C&L Inventory.[4]
Fire-Fighting Measures and Stability
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
Stability and Reactivity:
-
Reactivity: No data available.[3]
-
Chemical Stability: No data available.[3]
-
Possibility of Hazardous Reactions: No data available.[3]
-
Conditions to Avoid: No data available.[3]
-
Incompatible Materials: No data available.[3]
-
Hazardous Decomposition Products: No data available.[3]
Ecological Information
There is no available data on the ecological effects of this compound.[3][6] Therefore, release into the environment should be avoided.
Table 6: Ecological Data
| Endpoint | Result |
| Persistence and Degradability | No data available[3][6] |
| Bioaccumulative Potential | No data available[3][6] |
| Mobility in Soil | No data available[3][6] |
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound before handling the material. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
Commercial Availability and Synthetic Applications of Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure trans-2-Aminocyclopentanol hydrochloride. Furthermore, it details a representative experimental protocol for its application in the synthesis of chiral ligands, a crucial aspect of asymmetric catalysis in drug development and fine chemical synthesis.
Commercial Availability
Enantiomerically pure this compound, a valuable chiral building block, is commercially available from various suppliers in both (1R,2R) and (1S,2S) configurations. The following table summarizes the availability and key specifications from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Enantiomer | Supplier | CAS Number | Purity/Enantiomeric Excess (ee) |
| (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | Sigma-Aldrich | 68327-11-7 | ≥97% (GC), ee: ≥97.0% (GC)[1] |
| Chem-Impex | 68327-11-7 | ≥98% (Assay by titration)[2] | |
| Santa Cruz Biotechnology | 68327-11-7 | ≥99%[3] | |
| TCI America | 68327-11-7 | >98.0% (T) | |
| Fisher Scientific | 68327-11-7 | ≥96.5% (GC); 97%[4] | |
| (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | Amerigo Scientific | 68327-04-8 | ≥98.0% (TLC)[5] |
| Santa Cruz Biotechnology | 68327-04-8 | ≥99%[6] | |
| Advanced ChemBlocks Inc. | 68327-04-8 | 97%[] | |
| Pure Chemistry Scientific Inc. | 68327-04-8 | 96%[8] | |
| Strem Chemicals | 68327-04-8 | 98% |
Applications in Asymmetric Synthesis
This compound serves as a critical precursor for the synthesis of chiral ligands, auxiliaries, and catalysts.[2][9] These, in turn, are employed in a wide array of asymmetric transformations, enabling the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A prominent application is in the preparation of chiral bis(oxazoline) ligands, which are highly effective in various metal-catalyzed asymmetric reactions.
Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand
The following is a representative, detailed protocol for the synthesis of a chiral bis(oxazoline) ligand, adapted from established procedures for similar chiral amino alcohols. This two-step process involves the formation of a bis(amide) intermediate followed by cyclization to the desired bis(oxazoline).
Note: This protocol is a general guideline. Optimization of reaction conditions (e.g., temperature, reaction time, and purification methods) may be necessary for this compound.
Step 1: Synthesis of the Bis(amide) Intermediate
This step involves the condensation of two equivalents of enantiomerically pure trans-2-aminocyclopentanol with a dicarboxylic acid derivative, such as diethyl malonimidate dihydrochloride.
Materials:
-
Enantiomerically pure this compound (e.g., (1R,2R)- or (1S,2S)-enantiomer)
-
Diethyl malonimidate dihydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of this compound (2.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.5 equivalents) at 0 °C. Stir the mixture for 15-20 minutes.
-
Add diethyl malonimidate dihydrochloride (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure bis(amide).
Step 2: Cyclization to the Bis(oxazoline) Ligand
The bis(amide) intermediate is then cyclized to form the final bis(oxazoline) ligand. This can be achieved using a variety of dehydrating agents or catalysts.
Materials:
-
Bis(amide) intermediate from Step 1
-
Thionyl chloride (SOCl₂) or other dehydrating agent (e.g., Burgess reagent)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve the bis(amide) intermediate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add thionyl chloride (2.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude bis(oxazoline) ligand.
-
Purify the crude product by column chromatography on silica gel to yield the final chiral bis(oxazoline) ligand.
Visualizations
Experimental Workflow: Synthesis of a Chiral Bis(oxazoline) Ligand
The following diagram illustrates the general workflow for the synthesis of a chiral bis(oxazoline) ligand from this compound.
Caption: Synthetic workflow for a chiral bis(oxazoline) ligand.
Logical Relationship: Application in Asymmetric Catalysis
This diagram illustrates the role of the synthesized chiral ligand in a typical asymmetric catalytic cycle.
References
- 1. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride price & availability - MOLBASE [molbase.com]
- 2. echemi.com [echemi.com]
- 3. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 4. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. Sigma Aldrich (1R,2R)-Trans-2-Aminocyclopentanol Hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure trans-2-Aminocyclopentanol hydrochloride. This chiral amino alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. The described methodology involves the preparation of a racemic mixture of trans-2-aminocyclopentanol, followed by chiral resolution to isolate the desired enantiomer and subsequent conversion to its hydrochloride salt for improved stability and handling.
Overview of the Synthetic Pathway
The synthesis of enantiomerically pure this compound is achieved through a multi-step process. The overall workflow begins with the formation of a racemic mixture of the target amino alcohol, which is then subjected to chiral resolution using a resolving agent. The desired enantiomer is isolated and subsequently converted to its hydrochloride salt.
Figure 1: Overall synthetic workflow for enantiomerically pure this compound.
Quantitative Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1. Racemic Synthesis | Racemic trans-2-Aminocyclopentanol | 70-85% | Not Applicable (Racemic) |
| 2. Chiral Resolution & Salt Isolation | Diastereomerically Pure Tartrate Salt | 75-85% | >97% |
| 3. Liberation of Free Amine | Enantiomerically Pure trans-2-Aminocyclopentanol | 90-95% | >97% |
| 4. Hydrochloride Salt Formation | This compound | >95% | >97% |
Experimental Protocols
Synthesis of Racemic trans-2-Aminocyclopentanol
This procedure details the synthesis of the racemic precursor from cyclopentene oxide.
Figure 2: Workflow for the synthesis of racemic trans-2-Aminocyclopentanol.
Materials:
-
Cyclopentene oxide
-
Aqueous ammonia (28-30%)
-
Deionized water
Equipment:
-
Autoclave or a sealed pressure vessel
-
Round-bottom flask
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a suitable pressure vessel, combine cyclopentene oxide (1.0 eq) and a 5-10 fold molar excess of aqueous ammonia.
-
Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours. The pressure will increase during the reaction.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove most of the water and excess ammonia.
-
The crude product is then purified by vacuum distillation to yield racemic trans-2-aminocyclopentanol as a colorless oil.
Chiral Resolution of trans-2-Aminocyclopentanol
This protocol describes the separation of the racemic mixture using L-(+)-tartaric acid.[2][3]
Figure 3: Workflow for the chiral resolution of trans-2-Aminocyclopentanol.
Materials:
-
Racemic trans-2-aminocyclopentanol
-
L-(+)-tartaric acid
-
Methanol, anhydrous
Equipment:
-
Erlenmeyer flask
-
Stirring plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve L-(+)-tartaric acid (0.5 eq relative to the racemic amine) in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve the racemic trans-2-aminocyclopentanol (1.0 eq) in a small amount of methanol.
-
Slowly add the amine solution to the tartaric acid solution with gentle stirring.
-
Allow the resulting solution to cool to room temperature and stand undisturbed for several hours to initiate crystallization. For complete crystallization, the flask can be placed in an ice bath or refrigerated overnight.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the more soluble diastereomer.
-
Dry the crystals under vacuum to obtain the diastereomerically pure tartrate salt of (1S,2S)-trans-2-aminocyclopentanol.
Liberation of Enantiomerically Pure trans-2-Aminocyclopentanol
This protocol describes the recovery of the free amine from its tartrate salt.[2][3]
Procedure:
-
Dissolve the diastereomerically pure tartrate salt in a minimal amount of deionized water.
-
Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (1S,2S)-trans-2-aminocyclopentanol.
Formation of this compound
This final step converts the enantiomerically pure free amine into its stable hydrochloride salt.[4]
Procedure:
-
Dissolve the enantiomerically pure trans-2-aminocyclopentanol in a minimal amount of a suitable anhydrous solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in isopropanol (or bubble anhydrous HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, (1S,2S)-trans-2-aminocyclopentanol hydrochloride, as a white crystalline solid.[5]
References
- 1. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
Application Notes and Protocols for the Chemoenzymatic Synthesis of trans-2-Aminocyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of optically active trans-2-aminocyclopentanol derivatives. This class of compounds serves as crucial chiral building blocks in the pharmaceutical industry, particularly in the synthesis of antiviral agents like carbocyclic nucleosides. The protocols focus on the widely employed method of lipase-catalyzed kinetic resolution, which offers high enantioselectivity under mild reaction conditions.
Introduction
Chiral trans-2-aminocyclopentanol derivatives are valuable synthons for the asymmetric synthesis of various biologically active molecules. Their rigid cyclopentane core and vicinal amino and hydroxyl functional groups make them ideal precursors for nucleoside analogs, where the furanose sugar ring is replaced by a cyclopentane moiety. These carbocyclic nucleosides often exhibit enhanced metabolic stability and can act as potent antiviral agents.[1][2] The chemoenzymatic approach, specifically utilizing lipases for kinetic resolution, is a powerful strategy to obtain enantiomerically pure forms of these derivatives.[3][4]
Key Concepts in Chemoenzymatic Synthesis
The core of this methodology lies in the enantioselective acylation of a racemic mixture of trans-2-aminocyclopentanol derivatives catalyzed by a lipase. The enzyme preferentially acylates one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated forms, yielding both enantiomers of the desired compound with high optical purity.
The efficiency of this kinetic resolution is determined by the enzyme's enantioselectivity, which is quantified by the enantiomeric ratio (E). A high E value signifies a significant difference in the reaction rates for the two enantiomers, leading to a more effective separation.[3]
Data Presentation: Lipase-Catalyzed Kinetic Resolution
The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of aminocycloalkane derivatives, providing a comparative overview of the efficiency of different enzymes and reaction conditions.
Table 1: Comparison of Enantioselectivity (E) and Conversion in the Lipase-Catalyzed N-Acylation of Aminocycloalkanecarboxamides [4]
| Substrate | Enzyme | Time (h) | Conversion (%) | ee of Unreacted Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| cis-2-Aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |
| trans-2-Aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |
| trans-2-Aminocyclopentanecarboxamide | Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |
| trans-2-Aminocyclohexanecarboxamide | CAL-B | 2 | 47 | 88 | >99 | >200 |
Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols via Asymmetric Acylation [5]
| Substrate | Enzyme | Acylating Agent | Solvent | Enantioselectivity (E) |
| trans-2-Dialkylaminomethylcyclopentanol | Novozym 435 (CAL-B) | Vinyl Acetate | Diethyl Ether | >200 |
| trans-2-Dialkylaminomethylcyclopentanol | Lipase PS | Vinyl Acetate | Diethyl Ether | >200 |
| cis-2-Dialkylaminomethylcyclopentanol | Novozym 435 (CAL-B) | Vinyl Acetate | Diisopropyl Ether | >200 |
| cis-2-Dialkylaminomethylcyclopentanol | Lipase PS | Vinyl Acetate | Diisopropyl Ether | >200 |
Experimental Protocols
The following are generalized protocols for the chemoenzymatic resolution of trans-2-aminocyclopentanol derivatives based on common literature procedures.[4][5] Researchers should optimize these conditions for their specific substrate and desired outcome.
Protocol 1: Lipase-Catalyzed N-Acylation of rac-trans-2-Aminocyclopentanecarboxamide
Materials:
-
rac-trans-2-aminocyclopentanecarboxamide
-
Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
2,2,2-Trifluoroethyl butanoate (acylating agent)
-
tert-Butyl methyl ether (TBME)
-
tert-Amyl alcohol (TAA)
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Prepare a 1:1 (v/v) solvent mixture of TBME and TAA.
-
In a suitable reaction vessel, dissolve rac-trans-2-aminocyclopentanecarboxamide to a final concentration of 0.05 M in the solvent mixture.
-
Add 2,2,2-trifluoroethyl butanoate to a final concentration of 0.1 M.
-
Add CAL-B to a final concentration of 50 mg/mL.
-
Stir the reaction mixture at 48 °C.
-
Monitor the reaction progress by periodically taking samples and analyzing for conversion and enantiomeric excess of both the unreacted substrate and the acylated product using an appropriate chiral chromatography method.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted amine and the acylated product by column chromatography.
Protocol 2: Lipase-Catalyzed O-Acylation of rac-trans-2-(N,N-dialkylamino)cyclopentanol
Materials:
-
rac-trans-2-(N,N-dialkylamino)cyclopentanol
-
Lipase from Pseudomonas cepacia (Lipase PS) or Candida antarctica lipase B (CAL-B)
-
Vinyl acetate (acylating agent)
-
Diethyl ether or diisopropyl ether (solvent)
-
Magnetic stirrer
-
Reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
In a suitable reaction vessel, dissolve the racemic amino alcohol in the chosen solvent (diethyl ether or diisopropyl ether).
-
Add vinyl acetate as the acylating agent.
-
Add the selected lipase (Lipase PS or CAL-B).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress for conversion and enantiomeric excess.
-
When the conversion approaches 50%, terminate the reaction by removing the enzyme via filtration.
-
Evaporate the solvent and excess vinyl acetate.
-
Separate the resulting acylated product (ester) from the unreacted alcohol by column chromatography to obtain the two enantiomerically enriched compounds.
Mandatory Visualizations
Chemoenzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the chemoenzymatic synthesis of enantiomerically pure trans-2-aminocyclopentanol derivatives and their potential application in the synthesis of carbocyclic nucleoside analogs.
Caption: Workflow for chemoenzymatic resolution and application.
Lipase Catalytic Cycle
This diagram illustrates the catalytic cycle of lipase in the enantioselective acylation of an alcohol.
Caption: Lipase catalytic cycle in kinetic resolution.
References
- 1. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 2. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of 2-Aminocyclopentanol Using Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-aminocyclopentanol is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of this intermediate often plays a crucial role in the efficacy and safety of the final drug product. Lipase-catalyzed kinetic resolution is a highly effective and environmentally friendly method for obtaining enantiomerically pure forms of such chiral molecules. This application note provides detailed protocols and quantitative data for the chiral resolution of racemic 2-aminocyclopentanol and its derivatives using lipases, with a primary focus on the highly selective Candida antarctica lipase B (CAL-B).
The principle of this kinetic resolution lies in the enantioselective acylation of one of the enantiomers of the racemic 2-aminocyclopentanol. The lipase, acting as a chiral catalyst, preferentially acylates one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, both of which are enantioenriched. These can then be separated using standard chromatographic techniques. The efficiency of this process is quantified by the enantiomeric ratio (E), where a higher E value signifies greater selectivity of the enzyme for one enantiomer over the other.
Data Presentation: Quantitative Analysis of Lipase-Catalyzed Resolution
The following tables summarize the quantitative data from the lipase-catalyzed kinetic resolution of 2-aminocyclopentane derivatives. These results highlight the exceptional enantioselectivity of Candida antarctica lipase B (CAL-B) in these reactions.
Table 1: Lipase-Catalyzed N-Acylation of cis-2-Aminocyclopentanecarboxamide [1][2]
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 5 | 50 | 99 | >99 | >200 |
| Lipase PS | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 2 | 38 | 50 | 81 | 16 ± 2 |
| Lipase PS-C II | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 2 | 49 | 83 | 85 | 25 ± 8 |
| CAL-A | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 2 | 1 | - | 66 | 6 ± 0.1 |
TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol
Table 2: Lipase-Catalyzed N-Acylation of trans-2-Aminocyclopentanecarboxamide [1]
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 6 | 42 | 66 | 91 | 40 ± 3 |
| Lipase PS | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 6 | 16 | 6 | 32 | 0.5 ± 0.1 |
| Lipase PS-C II | 2,2,2-Trifluoroethyl butanoate | TBME/MeCN (4:1) | 24 | 50 | 19 | 19 | 2 ± 0.1 |
| CAL-A | 2,2,2-Trifluoroethyl butanoate | TBME/MeCN (4:1) | 4 | 99 | 40 | 1 | 1 ± 0.2 |
TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol; MeCN: Acetonitrile
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the lipase-catalyzed chiral resolution of 2-aminocyclopentanol.
Experimental Protocols
The following protocols are based on established procedures for the lipase-catalyzed resolution of aminocycloalkanols and can be adapted for 2-aminocyclopentanol.[1][2][3]
Materials and Reagents
-
Racemic cis- or trans-2-aminocyclopentanol
-
Lipase:
-
Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)
-
Pseudomonas cepacia lipase (Lipase PS), immobilized
-
-
Acyl Donor:
-
Vinyl acetate
-
2,2,2-Trifluoroethyl butanoate
-
-
Solvents:
-
tert-Butyl methyl ether (TBME)
-
tert-Amyl alcohol (TAA)
-
Diethyl ether
-
Diisopropyl ether
-
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol for Lipase-Catalyzed Acylation
-
Reaction Setup:
-
In a clean, dry vial, dissolve racemic 2-aminocyclopentanol (1 equivalent) in the chosen organic solvent or solvent mixture (e.g., TBME/TAA, 1:1 v/v) to a final concentration of approximately 0.05 M.
-
Add the immobilized lipase (e.g., Novozym 435, 50 mg/mL of reaction volume).
-
Initiate the reaction by adding the acyl donor (e.g., vinyl acetate or 2,2,2-trifluoroethyl butanoate, 2 equivalents).
-
-
Reaction Conditions:
-
Seal the vial and place it in an incubator shaker.
-
Maintain a constant temperature (e.g., 48 °C) and agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Filter the enzyme from the aliquot and analyze the sample by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion rate. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of the reaction solvent. The enzyme can often be dried and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude mixture of the unreacted aminocyclopentanol and the acylated product.
-
-
Purification:
-
Purify the crude mixture by silica gel column chromatography.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the less polar acylated product from the more polar unreacted aminocyclopentanol.
-
Collect the fractions and combine those containing the pure compounds.
-
Evaporate the solvent to yield the enantioenriched (S)-2-aminocyclopentanol and (R)-N-acyl-2-aminocyclopentanol.
-
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the unreacted substrate and the acylated product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Prepare standard solutions of the racemic starting material and the purified products.
-
Develop a suitable chiral chromatography method that provides baseline separation of the enantiomers.
-
Inject the purified samples and calculate the e.e. based on the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mechanism of Lipase-Catalyzed Acylation
The following diagram illustrates the generally accepted ping-pong bi-bi mechanism for lipase-catalyzed acylation.
Troubleshooting and Optimization
-
Low Enantioselectivity (E-value):
-
Screen different lipases: The choice of lipase is critical. While CAL-B is often highly selective, other lipases like those from Pseudomonas or Burkholderia species may perform better for specific substrates.
-
Optimize temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may decrease the reaction rate.
-
Vary the solvent: The polarity and nature of the solvent can significantly impact enzyme conformation and, consequently, its selectivity.
-
Change the acyl donor: The structure of the acyl donor can influence the steric interactions within the enzyme's active site.
-
-
Slow Reaction Rate:
-
Increase enzyme loading: A higher concentration of the lipase will generally increase the reaction rate.
-
Increase temperature: Higher temperatures can increase the rate, but be mindful of potential enzyme denaturation and reduced enantioselectivity.
-
Choose a more reactive acyl donor: Vinyl esters are often more reactive than alkyl esters.
-
Conclusion
Lipase-catalyzed kinetic resolution is a robust and highly efficient method for the preparation of enantiomerically enriched 2-aminocyclopentanol. Candida antarctica lipase B, in particular, demonstrates excellent enantioselectivity for cyclopentane derivatives, making it a prime candidate for this transformation. By carefully selecting the enzyme, acyl donor, and reaction conditions, researchers can achieve high yields and excellent enantiomeric purity of the desired stereoisomers, facilitating the development of chiral pharmaceuticals and other valuable chemical entities.
References
Application of trans-2-Aminocyclopentanol Hydrochloride's Isomer in Asymmetric Synthesis: A Detailed Guide
An important note to the reader: While the inquiry specified the use of "trans-2-Aminocyclopentanol hydrochloride" as a chiral auxiliary, a comprehensive review of the scientific literature indicates that the cis-isomer, specifically (1S,2R)-2-aminocyclopentan-1-ol , is the well-documented and effective precursor for a highly stereoselective chiral auxiliary. The trans configuration does not readily form the rigid bicyclic oxazolidinone structure that is essential for high diastereocontrol in asymmetric reactions. Therefore, this document will provide detailed application notes and protocols for the chiral auxiliary derived from the cis-isomer, (1S,2R)-2-aminocyclopentan-1-ol, which has been successfully employed in asymmetric alkylation and aldol reactions.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other bioactive molecules. An effective chiral auxiliary should be readily available, easily attached to the substrate, provide high stereochemical control in the desired transformation, and be removable under mild conditions without racemization of the product. The oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, namely (4R,5S)-cyclopentano[d]oxazolidin-2-one , has emerged as a powerful tool for asymmetric carbon-carbon bond formation. Its rigid, bicyclic structure creates a well-defined chiral environment, leading to excellent diastereofacial selectivity in reactions of the corresponding N-acylated derivatives.
This document provides a comprehensive overview of the application of this chiral auxiliary, including its synthesis, use in asymmetric alkylation and aldol reactions, and subsequent cleavage to yield the desired chiral products.
Synthesis of the Chiral Auxiliary
The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is synthesized from (1S,2R)-2-aminocyclopentan-1-ol. The free amino alcohol is typically used for the cyclization reaction. If starting from the hydrochloride salt, a simple neutralization step is required. The most common method for the formation of the oxazolidinone ring is through the reaction of the amino alcohol with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate.
Caption: Synthesis of the chiral auxiliary.
Asymmetric Alkylation
The N-acylated (4R,5S)-cyclopentano[d]oxazolidin-2-one serves as an excellent substrate for asymmetric alkylation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate. The bulky cyclopentyl ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.
Caption: Asymmetric alkylation workflow.
Quantitative Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Product (R) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Benzyl bromide | Benzyl | >99 | 85 |
| 2 | Allyl iodide | Allyl | >99 | 92 |
| 3 | Iodomethane | Methyl | >99 | 88 |
| 4 | Iodoethane | Ethyl | >99 | 86 |
Asymmetric Aldol Reaction
The chiral auxiliary also demonstrates exceptional stereocontrol in asymmetric aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, proceeds with high diastereoselectivity to afford the syn-aldol product. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state, where the aldehyde approaches the enolate from the less hindered face.
Caption: Asymmetric aldol reaction workflow.
Quantitative Data for Asymmetric Aldol Reaction
| Entry | Aldehyde (RCHO) | Product (R) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Acetaldehyde | Methyl | >99 | 82 |
| 2 | Isobutyraldehyde | Isopropyl | >99 | 85 |
| 3 | Benzaldehyde | Phenyl | >99 | 90 |
| 4 | Propionaldehyde | Ethyl | >99 | 87 |
Cleavage of the Chiral Auxiliary
A key advantage of this chiral auxiliary is its facile removal under mild conditions, allowing for the recovery of the auxiliary for reuse. The cleavage method can be tailored to yield various functional groups, such as carboxylic acids, alcohols, or esters.
Cleavage to Carboxylic Acids
The most common method for obtaining the chiral carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH).
Cleavage to Primary Alcohols
Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) affords the corresponding chiral primary alcohol.
Cleavage to Esters
Transesterification with an alkoxide, such as sodium methoxide in methanol, yields the methyl ester of the chiral acid.
Caption: Auxiliary cleavage pathways.
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one
-
To a solution of (1S,2R)-2-aminocyclopentan-1-ol (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 equiv).
-
To this stirred solution, add a solution of triphosgene (0.4 equiv) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired oxazolidinone.
Protocol 2: N-Acylation of the Chiral Auxiliary
-
To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude N-acyl oxazolidinone is often of sufficient purity for the next step, or it can be purified by column chromatography.
Protocol 3: Asymmetric Alkylation
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, as a solution in THF) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the alkylated product. Determine the diastereomeric excess by HPLC or NMR analysis.
Protocol 4: Asymmetric Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the syn-aldol adduct. Determine the diastereomeric excess by HPLC or NMR analysis.
Protocol 5: Cleavage of the Auxiliary to the Carboxylic Acid
-
Dissolve the alkylated or aldol product (1.0 equiv) in a 4:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF and then extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1N HCl and extract with ethyl acetate.
-
Dry the combined ethyl acetate layers over anhydrous sodium sulfate and concentrate to yield the chiral carboxylic acid.
Application Notes: Synthesis of Chiral Ligands from trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol hydrochloride is a valuable chiral building block for the synthesis of a variety of chiral ligands used in asymmetric catalysis. Its rigid cyclopentyl backbone and the trans orientation of the amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent precursor for ligands in reactions requiring high enantioselectivity. This document provides detailed application notes and protocols for the synthesis of N,N-dialkylamino alcohol and bis(oxazoline) (BOX) ligands from (1R,2R)- or (1S,2S)-trans-2-aminocyclopentanol hydrochloride and their application in asymmetric synthesis.
Ligand Synthesis from this compound
The primary amino alcohol functionality of trans-2-aminocyclopentanol allows for its derivatization into several classes of chiral ligands. Two prominent examples are N,N-dialkylamino alcohol ligands and bis(oxazoline) (BOX) ligands.
Synthesis of Chiral N,N-Dialkyl-trans-2-aminocyclopentanol Ligands
Chiral N,N-dialkyl-trans-2-aminocyclopentanol ligands are particularly effective in the enantioselective addition of organozinc reagents to aldehydes. The synthesis involves a two-step process from the hydrochloride salt: neutralization to the free amino alcohol, followed by N-alkylation.
Synthesis of Chiral Bis(oxazoline) (BOX) Ligands
Bis(oxazoline) ligands are a class of privileged C2-symmetric ligands widely used in asymmetric catalysis. The synthesis involves the condensation of two equivalents of the chiral amino alcohol with a dinitrile or a dicarboxylic acid derivative.
Applications in Asymmetric Catalysis
Ligands derived from this compound have shown excellent performance in various asymmetric reactions, most notably in the enantioselective addition of diethylzinc to aldehydes.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The in-situ generated zinc alkoxide from the chiral N,N-dialkyl-trans-2-aminocyclopentanol ligand and diethylzinc forms a chiral catalytic complex that effectively directs the enantioselective addition of a second equivalent of diethylzinc to the aldehyde.
Data Presentation
The following tables summarize the quantitative data for the synthesis and application of chiral ligands derived from trans-2-aminocyclopentanol.
| Ligand | Synthesis Yield | Reference |
| (1R,2R)-N,N-Dibutyl-trans-2-aminocyclopentanol | High | |
| (1S,2S)-N,N-Dibutyl-trans-2-aminocyclopentanol | High |
Table 1: Synthesis Yields of Chiral N,N-Dibutyl-trans-2-aminocyclopentanol Ligands.
| Ligand | Substrate | Product Yield | Enantiomeric Excess (ee) | Configuration | Reference |
| (1R,2R)-N,N-Dibutyl-trans-2-aminocyclopentanol | Benzaldehyde | >95% | >99% | (R) | [1] |
| (1S,2S)-N,N-Dibutyl-trans-2-aminocyclopentanol | Benzaldehyde | >95% | >99% | (S) | [1] |
Table 2: Performance of Chiral N,N-Dibutyl-trans-2-aminocyclopentanol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde. [1]
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-N,N-Dibutyl-trans-2-aminocyclopentanol
Materials:
-
(1R,2R)-trans-2-Aminocyclopentanol hydrochloride
-
Sodium hydroxide (NaOH)
-
Butyraldehyde
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus
Procedure:
-
Free Amine Generation:
-
Dissolve (1R,2R)-trans-2-aminocyclopentanol hydrochloride in water.
-
Add a stoichiometric equivalent of aqueous sodium hydroxide solution and stir for 30 minutes at room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-trans-2-aminocyclopentanol.
-
-
Reductive Amination:
-
Dissolve the obtained (1R,2R)-trans-2-aminocyclopentanol in methanol.
-
Add 2.2 equivalents of butyraldehyde to the solution.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (1R,2R)-N,N-dibutyl-trans-2-aminocyclopentanol.
-
Protocol 2: General Procedure for the Synthesis of Chiral Bis(oxazoline) Ligands
Materials:
-
(1R,2R)- or (1S,2S)-trans-2-Aminocyclopentanol (prepared from the hydrochloride salt as in Protocol 1, Step 1)
-
Malononitrile or Diethyl malonimidate dihydrochloride
-
Zinc triflate (Zn(OTf)₂) (for dinitrile method)
-
Anhydrous toluene or dichloromethane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral amino alcohol (2 equivalents) in anhydrous toluene, add malononitrile (1 equivalent) and a catalytic amount of zinc triflate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired bis(oxazoline) ligand.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral N,N-dialkyl-trans-2-aminocyclopentanol ligand (e.g., from Protocol 1)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral N,N-dialkyl-trans-2-aminocyclopentanol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its completion by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature, then separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Synthesis of N,N-Dialkyl-trans-2-aminocyclopentanol Ligand.
Caption: General Synthesis of Bis(oxazoline) (BOX) Ligands.
Caption: Workflow for Enantioselective Diethylzinc Addition.
References
Application Notes and Protocols for Diastereoselective Reactions with "trans-2-Aminocyclopentanol hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of trans-2-aminocyclopentanol hydrochloride in diastereoselective reactions. This chiral building block is a valuable precursor for the synthesis of a potent chiral auxiliary, which directs stereochemical outcomes in a variety of carbon-carbon bond-forming reactions, yielding products with high diastereoselectivity.
Introduction: A Versatile Chiral Auxiliary Precursor
This compound, particularly the (1S,2R)-enantiomer, serves as a readily available starting material for the synthesis of the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. This auxiliary has proven to be highly effective in controlling stereochemistry in asymmetric alkylations and aldol reactions, making it a valuable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The rigid cyclopentyl backbone of the auxiliary creates a well-defined chiral environment, leading to excellent facial selectivity in reactions involving the corresponding N-acylated derivatives.
Synthesis of the Chiral Auxiliary: (4R,5S)-Cyclopentano[d]oxazolidin-2-one
The preparation of the key oxazolidinone chiral auxiliary from trans-2-aminocyclopentanol involves a multi-step sequence, culminating in a Curtius rearrangement. While the hydrochloride salt is the common commercially available form, the free amine is typically liberated in situ or in a separate step before proceeding with the synthesis.
Protocol: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one
This protocol is adapted from analogous syntheses of oxazolidinones.[1]
Step 1: Preparation of the β-Hydroxy Acid
A detailed experimental protocol for the conversion of (1S,2R)-2-aminocyclopentanol to the corresponding β-hydroxy acid is a prerequisite for the Curtius rearrangement. This often involves protection of the amino group, followed by oxidation of a suitable precursor.
Step 2: Curtius Rearrangement
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-hydroxy acid (1.0 equiv) in anhydrous toluene.
-
Reagent Addition: Add diphenylphosphoryl azide (DPPA) (1.1 equiv) and triethylamine (1.1 equiv) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the (4R,5S)-cyclopentano[d]oxazolidin-2-one.
Diastereoselective Alkylation Reactions
The N-acylated (4R,5S)-cyclopentano[d]oxazolidin-2-one serves as an excellent substrate for highly diastereoselective alkylation reactions. The bulky cyclopentyl group effectively shields one face of the enolate, leading to the preferential approach of the electrophile from the less hindered side.
Protocol: General Procedure for Diastereoselective Alkylation
-
N-Acylation:
-
To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
-
-
Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., alkyl halide) (1.2 equiv) and continue stirring at -78 °C for several hours, gradually warming to room temperature if necessary.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. Purify the major diastereomer by flash chromatography.
-
Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-benzylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 85 | >98:2 |
| 2 | Allyl iodide | N-(2-allylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 82 | >98:2 |
| 3 | Methyl iodide | N-(2-methylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 78 | >95:5 |
| 4 | Ethyl iodide | N-(2-ethylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 80 | >95:5 |
Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and substrates used.
Diastereoselective Aldol Reactions
The chiral auxiliary also provides excellent stereocontrol in aldol reactions, leading to the formation of syn-aldol products with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state.
Protocol: General Procedure for Diastereoselective Aldol Reaction
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine or diisopropylethylamine (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes to generate the boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis. Purify the major diastereomer by flash chromatography.
-
Table 2: Diastereoselective Aldol Reactions of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | syn-N-(3-hydroxy-2,4-dimethylpentanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 88 | >99:1 |
| 2 | Benzaldehyde | syn-N-(3-hydroxy-2-methyl-3-phenylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 92 | >99:1 |
| 3 | Acetaldehyde | syn-N-(3-hydroxy-2-methylbutanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 85 | >98:2 |
| 4 | Propionaldehyde | syn-N-(3-hydroxy-2-methylpentanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 87 | >98:2 |
Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and substrates used.
Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary to afford the desired chiral product. The choice of cleavage method depends on the desired functional group.
Protocol: Hydrolytic Cleavage to Carboxylic Acids using LiOH/H₂O₂ [2][3]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude carboxylic acid, which can be further purified by chromatography or crystallization.
Protocol: Reductive Cleavage to Alcohols using LiBH₄ [4]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Add lithium borohydride (2.0 equiv) portion-wise.
-
Reaction: Stir at 0 °C for 2-6 hours.
-
Quenching: Cautiously add a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the desired alcohol and the recovered chiral auxiliary by flash chromatography.
Visualizations
Caption: General workflow for the use of trans-2-aminocyclopentanol as a chiral auxiliary precursor.
Caption: Logical diagram of the diastereoselective alkylation process.
Caption: Logical diagram of the diastereoselective aldol reaction.
References
Protecting Group Strategies for trans-2-Aminocyclopentanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of trans-2-aminocyclopentanol hydrochloride. The focus is on achieving selective protection and deprotection of the amino and hydroxyl functionalities, a critical aspect in the multi-step synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
trans-2-Aminocyclopentanol is a valuable chiral building block in medicinal chemistry. Its bifunctional nature, containing both a primary amine and a secondary alcohol, necessitates the use of protecting groups to achieve regioselective transformations at either functional group. The hydrochloride salt form requires initial neutralization or careful selection of reaction conditions. This guide outlines orthogonal protecting group strategies, primarily employing the acid-labile tert-butoxycarbonyl (Boc) group for the amine and a fluoride-labile silyl ether, such as tert-butyldimethylsilyl (TBDMS), for the alcohol. This orthogonal approach allows for the selective removal of one protecting group while the other remains intact, enabling sequential modifications of the molecule.
Orthogonal Protection Strategy Overview
An orthogonal protecting group strategy is essential for the selective functionalization of trans-2-aminocyclopentanol. The combination of an acid-labile amine protecting group and a fluoride-labile alcohol protecting group is a widely adopted and effective approach.
Caption: Orthogonal protection and deprotection workflow for trans-2-aminocyclopentanol.
Data Presentation: Protecting Group Strategies
The following tables summarize common protecting group strategies for trans-2-aminocyclopentanol, including typical reagents, conditions, and reported yields.
Table 1: Selective N-Protection of trans-2-Aminocyclopentanol
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 12 | >90 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | THF/Water | RT | 12 - 18 | ~85 |
| Cbz | Benzyl chloroformate (CbzCl) | Sodium carbonate (Na₂CO₃) | Dioxane/Water | 0 to RT | 2 - 4 | >90 |
Table 2: Selective O-Protection of trans-2-Aminocyclopentanol
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | N,N-Dimethylformamide (DMF) | RT | 2 - 12 | >90 |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 4 - 16 | ~85 |
| TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Imidazole | N,N-Dimethylformamide (DMF) | RT | 4 - 18 | >90 |
Table 3: Deprotection Conditions
| Protected Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 |
| N-Boc | 4M HCl in Dioxane | Dioxane | RT | 1 - 4 | >95 |
| N-Cbz | H₂, Pd/C | Methanol or Ethanol | RT | 2 - 6 | >90 |
| O-TBDMS/TBDPS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | RT | 1 - 3 | >95 |
| O-TBDMS/TBDPS | Acetic Acid/H₂O/THF | THF | RT | 8 - 24 | ~80-90 |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound.
Protocol 1: Selective N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound with a tert-butoxycarbonyl (Boc) group.
Caption: Experimental workflow for the N-Boc protection of trans-2-aminocyclopentanol.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a stirred suspension of this compound in anhydrous DCM (approx. 0.2 M), add triethylamine at room temperature. Stir for 15-30 minutes to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-trans-2-aminocyclopentanol.
Protocol 2: Selective O-TBDMS Protection of this compound
This protocol details the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. The amine is first protected in situ or is assumed to be less reactive under these conditions. For optimal selectivity, prior N-protection is recommended.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DMF (approx. 0.5 M), add imidazole at room temperature. Stir until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield O-TBDMS-trans-2-aminocyclopentanol.
Protocol 3: N-Boc Deprotection of N-Boc-trans-2-aminocyclopentanol
This protocol describes the removal of the Boc protecting group from the amine functionality.
Caption: Experimental workflow for the N-Boc deprotection.
Materials:
-
N-Boc-trans-2-aminocyclopentanol (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure (using TFA):
-
Dissolve N-Boc-trans-2-aminocyclopentanol in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a mild base for subsequent reactions. For isolation of the free amine, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution.
Protocol 4: O-TBDMS Deprotection of O-TBDMS-trans-2-aminocyclopentanol
This protocol outlines the removal of the TBDMS protecting group from the hydroxyl functionality.
Materials:
-
O-TBDMS-trans-2-aminocyclopentanol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve O-TBDMS-trans-2-aminocyclopentanol in anhydrous THF (approx. 0.2 M).
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench with deionized water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected trans-2-aminocyclopentanol.
Conclusion
The selective protection and deprotection of this compound is a fundamental requirement for its use in complex organic synthesis. The protocols provided herein for N-Boc and O-TBDMS protection, along with their respective deprotection methods, offer a reliable and orthogonal strategy for researchers. Careful selection of reagents and optimization of reaction conditions based on the specific substrate and desired synthetic outcome are crucial for achieving high yields and purity.
Application of "trans-2-Aminocyclopentanol hydrochloride" in the Synthesis of Anti-HIV Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trans-2-Aminocyclopentanol hydrochloride as a chiral starting material in the synthesis of carbocyclic nucleoside analogues, a class of compounds with potent anti-HIV activity. The focus is on the synthetic pathway leading to key intermediates for the production of Abacavir, a widely used nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV-1 infection.
Introduction
Carbocyclic nucleoside analogues are a cornerstone of antiretroviral therapy. In these molecules, the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater stability against enzymatic degradation, leading to an improved pharmacokinetic profile. This compound is a versatile chiral building block that can be strategically employed in the synthesis of these important therapeutic agents. This document outlines a plausible and chemically sound synthetic route from this starting material to a key precursor of the anti-HIV drug Abacavir.
Mechanism of Action of Target Anti-HIV Drugs
The ultimate goal of this synthetic application is the production of carbocyclic nucleoside analogues like Abacavir. These drugs are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form. For instance, Abacavir is converted to carbovir triphosphate (CBV-TP).[1][2][3] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase, an enzyme crucial for the replication of the virus.[4][5] By mimicking the natural substrate deoxyguanosine triphosphate (dGTP), CBV-TP gets incorporated into the growing viral DNA chain.[3][5] Due to the absence of a 3'-hydroxyl group on its carbocyclic ring, the incorporation of CBV-TP results in the termination of DNA chain elongation, thus halting viral replication.[5][6]
Abacavir [label="Abacavir (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Abacavir_MP [label="Abacavir Monophosphate"]; Carbovir_MP [label="Carbovir Monophosphate\n(CBV-MP)"]; Carbovir_DP [label="Carbovir Diphosphate\n(CBV-DP)"]; Carbovir_TP [label="Carbovir Triphosphate\n(CBV-TP, Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIV_RT [label="HIV Reverse\nTranscriptase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Chain [label="Growing Viral DNA Chain"]; Chain_Termination [label="Viral DNA Chain\nTermination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Abacavir -> Abacavir_MP [label="Adenosine\nPhosphotransferase"]; Abacavir_MP -> Carbovir_MP [label="Cytosolic\nDeaminase"]; Carbovir_MP -> Carbovir_DP [label="Guanylate Kinase"]; Carbovir_DP -> Carbovir_TP [label="Nucleoside\nDiphosphate Kinase"]; Carbovir_TP -> HIV_RT [label="Competitive\nInhibition"]; HIV_RT -> DNA_Chain [label="Incorporation"]; DNA_Chain -> Chain_Termination [label="No 3'-OH group"]; }
Figure 1: Intracellular activation of Abacavir and its mechanism of action.Proposed Synthetic Pathway
The synthesis of Abacavir requires the key intermediate (1S,4R)-4-amino-2-cyclopentene-1-methanol. A plausible synthetic route from (1R,2R)-trans-2-Aminocyclopentanol hydrochloride is outlined below. This pathway involves protection of the functional groups, introduction of a double bond via an elimination reaction, and subsequent functional group manipulations.
Start [label="(1R,2R)-trans-2-Aminocyclopentanol\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Amino_Alcohol [label="N,O-Protected\ntrans-2-Aminocyclopentanol"]; Elimination_Product [label="Protected\n4-Aminocyclopentene"]; Hydroboration_Oxidation [label="Protected cis-4-Amino-\ncyclopentene-1,2-diol derivative"]; Selective_Deprotection_Activation [label="Selectively Activated\nAmino-diol derivative"]; Reduction_Deprotection [label="(1S,4R)-4-Amino-2-cyclopentene-\n1-methanol (Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Abacavir_Synthesis [label="Coupling with Purine Base\n&\nFinal Modifications"]; Abacavir [label="Abacavir", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protected_Amino_Alcohol [label="Protection"]; Protected_Amino_Alcohol -> Elimination_Product [label="Elimination"]; Elimination_Product -> Hydroboration_Oxidation [label="Hydroboration-\nOxidation"]; Hydroboration_Oxidation -> Selective_Deprotection_Activation [label="Selective Protection/\nActivation"]; Selective_Deprotection_Activation -> Reduction_Deprotection [label="Reduction &\nDeprotection"]; Reduction_Deprotection -> Abacavir_Synthesis; Abacavir_Synthesis -> Abacavir; }
Figure 2: Proposed synthetic workflow from trans-2-Aminocyclopentanol to Abacavir.Data Presentation
The biological activity of the target compound, Abacavir, against HIV is summarized in the table below.
| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference |
| Abacavir | Wild-type HIV-1 | MT-4 | 4.0 | - | - | [7] |
| Abacavir | Clinical isolates of HIV-1 | - | 0.26 | - | - | [7] |
| Abacavir | - | CEM cells | - | - | 160 | [7] |
| Abacavir | - | CD4+ CEM cells | - | - | 140 | [7] |
| Abacavir | - | Normal bone progenitor cells (BFU-E) | - | - | 110 | [7] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
The following are detailed, illustrative protocols for the key transformations in the proposed synthetic pathway.
Protocol 1: Protection of trans-2-Aminocyclopentanol
Objective: To protect the amino and hydroxyl groups to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of an N-Boc derivative and a silyl ether.
Materials:
-
(1R,2R)-trans-2-Aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
Procedure:
-
N-Boc Protection:
-
Suspend (1R,2R)-trans-2-Aminocyclopentanol hydrochloride (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) and stir at 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(1R,2R)-2-aminocyclopentanol.
-
-
O-Silyl Protection:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in dry DMF.
-
Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the fully protected aminocyclopentanol.
-
Expected Yield: >90% for both steps.
Protocol 2: Introduction of Unsaturation via Elimination
Objective: To form the cyclopentene ring, a crucial feature of the carbocyclic nucleoside analogue. This can be achieved through a variety of elimination reactions. One approach is the conversion of the hydroxyl group to a good leaving group followed by base-induced elimination.
Materials:
-
N,O-Protected trans-2-Aminocyclopentanol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the protected amino alcohol (1.0 eq) in DCM at 0 °C.
-
Add Et₃N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 2 hours.
-
Wash with cold water and brine, dry over sodium sulfate, and concentrate to yield the mesylate.
-
-
Elimination:
-
Dissolve the mesylate in dry THF.
-
Add KOtBu (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with saturated ammonium chloride solution and extract with ether.
-
Dry the organic layer and concentrate. Purify by column chromatography to yield the protected 4-aminocyclopentene.
-
Expected Yield: 70-85% over two steps.
Protocol 3: Synthesis of the Key Intermediate and Coupling to form Abacavir
The synthesis from the protected aminocyclopentene to (1S,4R)-4-amino-2-cyclopentene-1-methanol requires several steps including stereoselective dihydroxylation, selective protection/deprotection, and reduction. A more convergent and well-established route to this intermediate starts from the Vince Lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The final steps to Abacavir involve the coupling of the key intermediate with a suitable purine base.
Objective: To couple the key aminocyclopentene intermediate with the purine base and perform final modifications to yield Abacavir.
Materials:
-
(1S,4R)-4-Amino-2-cyclopentene-1-methanol
-
2-Amino-6-chloro-5-formamidopyrimidine
-
Triethylamine (Et₃N)
-
Ethanol
-
Triethyl orthoformate
-
Concentrated Hydrochloric acid
-
Cyclopropylamine
Procedure (Illustrative final steps):
-
Condensation:
-
Reflux a mixture of (1S,4R)-4-amino-2-cyclopentene-1-methanol (1.0 eq), 2-amino-6-chloro-5-formamidopyrimidine (1.0 eq), and Et₃N in ethanol for 24 hours.
-
Cool the mixture and collect the precipitated product by filtration.
-
-
Ring Closure to form the Purine Ring:
-
Heat the product from the previous step in triethyl orthoformate with a catalytic amount of concentrated HCl.
-
Remove the volatile components under reduced pressure.
-
-
Introduction of the Cyclopropylamino Group:
-
Heat the resulting chloropurine with an excess of cyclopropylamine in a sealed tube.
-
After cooling, purify the crude product by column chromatography to obtain Abacavir.
-
Expected Yield: Variable depending on the specific conditions and scale.
Conclusion
This compound serves as a valuable and versatile chiral precursor for the asymmetric synthesis of anti-HIV carbocyclic nucleoside analogues. The outlined synthetic strategies, while requiring multiple steps, leverage well-established organic transformations to construct the complex molecular architecture of drugs like Abacavir. The provided protocols offer a foundational guide for researchers in the field of medicinal chemistry and drug development to explore the synthesis of novel and potent antiviral agents. Further optimization of each step is encouraged to improve overall yield and process efficiency.
References
- 1. ClinPGx [clinpgx.org]
- 2. Abacavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 4. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. immunopaedia.org.za [immunopaedia.org.za]
- 6. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of trans-2-Aminocyclopentanol Hydrochloride in the Preparation of CXCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the strategic use of the chiral building block, trans-2-Aminocyclopentanol hydrochloride , in the synthesis of potent and selective antagonists for the C-X-C Motif Chemokine Receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor critically involved in inflammatory responses, making it a prime target for therapeutic intervention in a range of diseases. This document details the CXCR2 signaling pathway, outlines a representative synthetic protocol for a urea-based CXCR2 inhibitor derived from a trans-2-aminocyclopentanol scaffold, and provides established experimental protocols for the in vitro and in vivo evaluation of these inhibitors.
Introduction to CXCR2 and Its Signaling Pathway
The C-X-C Motif Chemokine Receptor 2 (CXCR2) is a key mediator of the inflammatory response, primarily through its role in the recruitment and activation of neutrophils.[1][2] Expressed on the surface of various immune cells, including neutrophils, monocytes, and mast cells, CXCR2 is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8) in humans.[1][2] The binding of these chemokines to CXCR2 initiates a cascade of intracellular signaling events that are crucial for directed cell migration to sites of inflammation.
Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins.[3][4] This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[3] The activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The PI3K pathway leads to the activation of Akt and downstream effectors that are critical for cell survival and migration. Ultimately, these signaling cascades converge to regulate cellular processes such as chemotaxis, degranulation, and the respiratory burst in neutrophils. Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers, making it an attractive target for pharmacological intervention.[5]
Below is a diagram illustrating the CXCR2 signaling pathway.
Role of this compound as a Chiral Building Block
This compound is a valuable chiral building block in medicinal chemistry.[6] Its rigid cyclopentane scaffold and defined stereochemistry, arising from its two chiral centers, make it an ideal starting material for the synthesis of complex and stereospecific molecules. The trans configuration of the amino and hydroxyl groups provides a distinct spatial arrangement that can be exploited to achieve specific binding interactions with biological targets. In the context of CXCR2 inhibitor synthesis, the primary amine of trans-2-aminocyclopentanol serves as a key functional group for the introduction of pharmacophoric elements, such as a urea moiety, which is present in a number of potent CXCR2 antagonists. The chirality of this starting material is crucial, as the biological activity of CXCR2 inhibitors is often highly dependent on the stereochemistry of the molecule.
Synthetic Protocol: Preparation of a Representative Urea-Based CXCR2 Inhibitor
The following is a representative, multi-step protocol for the synthesis of a potent, urea-based CXCR2 inhibitor, structurally analogous to known antagonists, utilizing (1R,2R)-trans-2-aminocyclopentanol hydrochloride as the chiral starting material.
Step 1: Boc Protection of (1R,2R)-trans-2-aminocyclopentanol
The primary amine of (1R,2R)-trans-2-aminocyclopentanol hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps.
-
Reactants: (1R,2R)-trans-2-aminocyclopentanol hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend (1R,2R)-trans-2-aminocyclopentanol hydrochloride in DCM.
-
Add TEA to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0°C.
-
Add a solution of (Boc)₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
-
Step 2: O-Alkylation with 2-chloro-4-nitropyrimidine
The hydroxyl group of the Boc-protected aminocyclopentanol is alkylated with a suitable heterocyclic electrophile, in this case, a substituted pyrimidine which is a common core in many CXCR2 inhibitors.
-
Reactants: Boc-(1R,2R)-trans-2-aminocyclopentanol, 2-chloro-4-nitropyrimidine, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve Boc-(1R,2R)-trans-2-aminocyclopentanol in anhydrous THF.
-
Cool the solution to 0°C and add NaH portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-chloro-4-nitropyrimidine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 3: Reduction of the Nitro Group
The nitro group on the pyrimidine ring is reduced to an amine, which will serve as a handle for the subsequent urea formation.
-
Reactants: The product from Step 2, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
Suspend the nitro-pyrimidine derivative and iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and filter through a pad of celite.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the aniline derivative.
-
Step 4: Boc Deprotection
The Boc protecting group is removed from the cyclopentylamine to allow for urea formation.
-
Reactants: The product from Step 3, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
-
Step 5: Urea Formation
The final step involves the reaction of the deprotected cyclopentylamine with a substituted isocyanate to form the target urea-based CXCR2 inhibitor.
-
Reactants: The deprotected amine from Step 4, 2-bromophenyl isocyanate, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the deprotected amine in anhydrous DCM.
-
Add a solution of 2-bromophenyl isocyanate in anhydrous DCM dropwise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization to yield the final CXCR2 inhibitor.
-
The following diagram outlines the synthetic workflow.
Quantitative Data of Representative CXCR2 Inhibitors
The following table summarizes the inhibitory activities of several known CXCR2 antagonists. While the specific compound from the protocol above is representative, these data for well-characterized inhibitors provide a benchmark for newly synthesized compounds.
| Compound Name | Target(s) | IC₅₀ (nM) | Assay Type | Reference |
| Navarixin (SCH 527123) | CXCR2 | 17 | [³⁵S]GTPγS Binding | N/A |
| AZD5069 | CXCR2 | 9.8 | [³⁵S]GTPγS Binding | N/A |
| Reparixin | CXCR1/2 | 1 (CXCR1), 4 (CXCR2) | Chemotaxis | N/A |
| SB 225002 | CXCR2 | 22 | ¹²⁵I-IL-8 Binding | [7] |
| Ladarixin | CXCR1/2 | 1.6 (CXCR1), 2.9 (CXCR2) | Radioligand Binding | N/A |
Experimental Protocols for Inhibitor Evaluation
In Vitro Assays
5.1.1. CXCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.
-
Materials:
-
HEK293 cells stably expressing human CXCR2.
-
¹²⁵I-CXCL8 (radioligand).
-
Test compounds.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Non-specific binding control (e.g., unlabeled CXCL8 at a high concentration).
-
Scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293-CXCR2 cells.
-
In a 96-well plate, add binding buffer, cell membranes, ¹²⁵I-CXCL8, and varying concentrations of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled CXCL8.
-
Incubate the plate at room temperature for 2-3 hours.
-
Harvest the membranes onto filter plates and wash with cold binding buffer.
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value of the test compound.
-
5.1.2. Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the functional ability of a CXCR2 inhibitor to block the migration of neutrophils towards a chemoattractant.
-
Materials:
-
Isolated human neutrophils.
-
CXCL8 (chemoattractant).
-
Test compounds.
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Boyden chamber with a polycarbonate membrane (3-5 µm pore size).
-
Calcein-AM (fluorescent dye).
-
Fluorescence plate reader.
-
-
Protocol:
-
Isolate neutrophils from fresh human blood.
-
Label the neutrophils with Calcein-AM.
-
Pre-incubate the labeled neutrophils with varying concentrations of the test compound or vehicle control.
-
Add the chemoattractant (CXCL8) to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence.
-
Determine the IC₅₀ of the test compound for inhibition of chemotaxis.
-
In Vivo Assay
5.2.1. Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Mice
This model evaluates the efficacy of a CXCR2 inhibitor in reducing neutrophil infiltration into the lungs in response to an inflammatory stimulus.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Administer the test compound or vehicle to the mice at a predetermined time before the inflammatory challenge.
-
Induce lung inflammation by intranasal or intratracheal administration of LPS.
-
At a specified time point after LPS challenge (e.g., 4-24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
Compare the number of neutrophils in the BAL fluid of compound-treated mice to that of vehicle-treated mice to determine the in vivo efficacy.
-
The diagram below illustrates the general workflow for inhibitor evaluation.
Conclusion
This compound represents a key chiral starting material for the stereoselective synthesis of novel CXCR2 inhibitors. The protocols outlined in these application notes provide a framework for the preparation and evaluation of such compounds. The development of potent and selective CXCR2 antagonists holds significant promise for the treatment of a wide range of inflammatory diseases. The methodologies described herein are intended to facilitate further research and development in this critical therapeutic area.
References
- 1. Syntheses of a radiolabelled CXCR2 antagonist AZD5069 and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-2-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol and its hydrochloride salt are pivotal chiral building blocks in the field of asymmetric synthesis. While not typically employed directly as an organocatalyst, this scaffold is a valuable precursor for the synthesis of a diverse range of chiral ligands, auxiliaries, and catalysts. Its rigid cyclopentane backbone and vicinal amino and hydroxyl functionalities provide a well-defined stereochemical environment, making it an excellent starting material for creating effective chiral inductors for a variety of asymmetric transformations. These transformations are critical in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates.
Enantioenriched trans-1,2-amino alcohols, such as trans-2-aminocyclopentanol, are recognized as versatile building blocks for the preparation of complex molecules and chiral catalysts.[1][2] Their utility is underscored by their incorporation into ligands for metal-catalyzed reactions and as key components of organocatalysts.
Application Notes
The primary application of trans-2-aminocyclopentanol hydrochloride in the context of catalysis is as a readily available, enantiopure starting material for the synthesis of more complex chiral ligands and catalysts. The hydrochloride salt ensures stability and ease of handling. Prior to its use in derivatization, it is typically converted to the free base.
Key Applications:
-
Synthesis of Chiral Ligands: The amino and hydroxyl groups serve as convenient handles for chemical modification, allowing for the introduction of phosphine, amine, amide, or other coordinating groups. These modified derivatives can then act as chiral ligands in metal-catalyzed asymmetric reactions, such as allylic alkylations, hydrogenations, and Henry reactions.
-
Development of Chiral Auxiliaries: The aminocyclopentanol moiety can be attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.
-
Precursor to Organocatalysts: While less common, derivatives of trans-2-aminocyclopentanol can be incorporated into larger molecular frameworks to create bifunctional organocatalysts, for instance, by attaching thiourea or squaramide moieties to the amino group.
Enantioselective Synthesis of this compound
A highly efficient method for the synthesis of enantiopure this compound involves the catalytic asymmetric ring opening of meso-epoxides. The following protocol is adapted from the work of Jacobsen and co-workers, which utilizes an oligomeric (salen)Co-OTf complex as the catalyst.[1][2][3]
Experimental Workflow for Enantioselective Synthesis
References
Large-Scale Synthesis of trans-2-Aminocyclopentanol Hydrochloride: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid cyclopentane scaffold and defined stereochemistry are crucial for the efficacy of various drug candidates. This document provides detailed application notes and protocols for the large-scale synthesis of this intermediate, targeting researchers, scientists, and professionals in the drug development sector. Two primary synthetic strategies are presented: a chemoenzymatic approach leveraging kinetic resolution for high enantiopurity and a classical chemical route amenable to large-scale production.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data associated with the two primary synthetic routes detailed in this document, providing a basis for comparison in terms of yield, purity, and key process parameters.
| Parameter | Chemoenzymatic Route | Classical Chemical Route |
| Starting Material | Cyclopentene | Cyclopentene Oxide |
| Key Reagents | m-CPBA, Sodium Azide, Lipase | Ammonia |
| Overall Yield | ~40-45% (for one enantiomer) | Variable, typically moderate to high |
| Enantiomeric Purity | >99% ee | Racemic (requires further resolution) |
| Diastereomeric Purity | High (trans isomer favored) | Mixture of cis and trans |
| Key Advantages | High enantioselectivity | Simpler, fewer steps |
| Key Challenges | Multi-step process, separation of enantiomers | Diastereomer separation required |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis via Kinetic Resolution
This method affords high enantiomeric purity of the target compound through a lipase-catalyzed kinetic resolution of a racemic trans-2-azidocyclopentanol intermediate.
Step 1: Synthesis of (±)-trans-2-Azidocyclopentanol
-
Epoxidation of Cyclopentene: In a suitable reactor, dissolve cyclopentene in a chlorinated solvent such as dichloromethane. Cool the solution to 0-5 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature until complete consumption of the starting material is observed by TLC or GC analysis.
-
Ring-Opening of Cyclopentene Oxide: To the crude cyclopentene oxide solution, add a solution of sodium azide and a proton source (e.g., ammonium chloride) in a mixture of water and a polar aprotic solvent like DMF. Heat the mixture to reflux and maintain for several hours until the epoxide is fully consumed.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up to remove inorganic salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (±)-trans-2-azidocyclopentanol is purified by vacuum distillation or column chromatography.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Enzymatic Acetylation: To a solution of (±)-trans-2-azidocyclopentanol in an appropriate organic solvent (e.g., toluene or hexane), add a lipase preparation (e.g., Candida antarctica lipase B, CAL-B). Add an acyl donor, such as vinyl acetate, and stir the mixture at a controlled temperature (typically 25-40 °C).
-
Monitoring and Termination: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate, containing the unreacted (S)-alcohol and the (R)-ester, is concentrated. The alcohol and ester are then separated by column chromatography.
Step 3: Reduction of the Azide and Formation of the Hydrochloride Salt
-
Reduction of the Azido Group: The separated, enantiomerically pure azido alcohol is dissolved in a suitable solvent like methanol or ethanol. The reduction of the azide to the corresponding amine can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using other reducing agents like lithium aluminum hydride (LAH) or a Staudinger reaction followed by hydrolysis.
-
Formation of the Hydrochloride Salt: After the reduction is complete, the catalyst is filtered off, and the solvent is removed. The resulting enantiomerically pure trans-2-aminocyclopentanol is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring.
-
Crystallization and Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product of high purity.
Protocol 2: Classical Chemical Synthesis
This route involves the direct aminolysis of cyclopentene oxide, followed by separation of the cis and trans isomers.
Step 1: Aminolysis of Cyclopentene Oxide
-
Reaction Setup: Charge a high-pressure reactor with an aqueous or alcoholic solution of ammonia.
-
Addition of Cyclopentene Oxide: Add cyclopentene oxide to the ammonia solution. The reaction is typically carried out at elevated temperature and pressure to facilitate the ring-opening.
-
Reaction Monitoring: Monitor the reaction for the disappearance of cyclopentene oxide using GC or LC-MS.
Step 2: Isomer Separation and Purification
-
Work-up: Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure. The crude product is a mixture of cis- and trans-2-aminocyclopentanol.
-
Diastereomer Separation: The separation of the trans isomer from the cis isomer can be achieved by fractional crystallization of their salts (e.g., hydrochlorides or tartrates) or by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified trans-2-aminocyclopentanol in a suitable solvent like isopropanol.
-
Precipitation: Add a solution of hydrogen chloride in isopropanol to precipitate the hydrochloride salt.
-
Isolation: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Visualizations
Caption: Chemoenzymatic Synthesis Workflow.
Caption: Classical Chemical Synthesis Workflow.
Application Notes and Protocols for the Determination of Enantiomeric Excess of trans-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Therefore, the accurate determination of its enantiomeric excess (ee) is a crucial step in quality control and process development. This document provides detailed application notes and protocols for the analysis of the enantiomeric purity of trans-2-aminocyclopentanol using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Methods
The determination of enantiomeric excess of trans-2-aminocyclopentanol can be accomplished through several analytical techniques. The choice of method often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix. The primary methods employed are chiral HPLC, chiral GC, and NMR spectroscopy using chiral auxiliaries.
| Method | Principle | Typical Chiral Selector/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., amylose or cellulose derivatives), Pirkle-type, or macrocyclic glycopeptide CSPs. | High resolution, broad applicability, well-established, and suitable for preparative scale.[1] | Can have longer analysis times and may require extensive method development for specific analytes.[1] |
| Chiral GC | Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase. | Cyclodextrin-based CSPs are commonly used.[2] | High resolution, short analysis times, and high sensitivity.[1] | Often requires derivatization to improve volatility and thermal stability of the analyte.[1] |
| NMR Spectroscopy | Formation of diastereomeric complexes in situ with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinguishable signals in the NMR spectrum. | Chiral solvating agents (e.g., (R)- or (S)-BINOL) or chiral derivatizing agents. | Rapid analysis, no physical separation required, and minimal sample preparation.[1] | Lower sensitivity compared to chromatographic methods, and potential for signal overlap. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.
Protocol: Direct Enantiomeric Separation on a Polysaccharide-Based CSP
-
Objective: To separate the enantiomers of trans-2-aminocyclopentanol using a polysaccharide-based chiral stationary phase.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Data acquisition and processing software.
-
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase additive to improve peak shape)
-
Racemic trans-2-aminocyclopentanol standard
-
Enantiomerically pure standards (if available for peak identification)
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic trans-2-aminocyclopentanol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of diethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape and reduce tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (tR) and the resolution (Rs) between the two peaks.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Quantitative Data (Hypothetical Example)
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: The above data is illustrative. Actual retention times and resolution will depend on the specific column, instrumentation, and exact mobile phase composition.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and rapid analysis times.[1] trans-2-Aminocyclopentanol typically requires derivatization to enhance its volatility for GC analysis.
Protocol: Enantiomeric Separation after Derivatization
-
Objective: To separate the enantiomers of trans-2-aminocyclopentanol by GC after derivatization.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC Column: A cyclodextrin-based column, such as a Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl).
-
Autosampler and data system.
-
-
Reagents:
-
Racemic trans-2-aminocyclopentanol
-
Pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
-
Helium (carrier gas)
-
-
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of racemic trans-2-aminocyclopentanol in 100 µL of anhydrous dichloromethane in a reaction vial.
-
Add 50 µL of pyridine and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The derivatized sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 5°C/min to 200°C and hold for 10 minutes.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to the two derivatized enantiomers.
-
Calculate the retention times (tR) and resolution (Rs).
-
Determine the enantiomeric excess using the peak areas as described in the HPLC protocol.
-
-
Quantitative Data (Hypothetical Example)
| Parameter | Value |
| Chiral Stationary Phase | Chiraldex® G-TA |
| Carrier Gas | Helium |
| Oven Program | 100°C (2 min), then 5°C/min to 200°C (10 min) |
| Retention Time (Derivative 1) | 15.3 min |
| Retention Time (Derivative 2) | 16.1 min |
| Resolution (Rs) | > 1.5 |
Note: Retention times are dependent on the specific GC system and derivatization efficiency and should be confirmed with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] This is achieved by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Protocol: Using a Chiral Solvating Agent (CSA)
-
Objective: To determine the enantiomeric excess of trans-2-aminocyclopentanol using a chiral solvating agent and ¹H NMR.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
trans-2-aminocyclopentanol sample
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
-
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the trans-2-aminocyclopentanol sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently shake the tube to ensure complete dissolution and interaction.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Analysis:
-
Compare the spectrum with and without the CSA. Identify a proton signal of trans-2-aminocyclopentanol (e.g., the proton on the carbon bearing the amino or hydroxyl group) that splits into two distinct signals in the presence of the CSA.
-
Integrate the two well-resolved signals corresponding to the two diastereomeric complexes.
-
The enantiomeric ratio is determined from the ratio of the integrals, and the % ee can be calculated.
-
-
Quantitative Data (Hypothetical Example)
| Parameter | Value |
| NMR Spectrometer | 400 MHz |
| Chiral Solvating Agent | (R)-BINOL |
| Solvent | CDCl₃ |
| Analyte Proton Signal | Methine proton (CH-OH) |
| Chemical Shift (R-enantiomer complex) | δ 4.15 ppm |
| Chemical Shift (S-enantiomer complex) | δ 4.10 ppm |
| Chemical Shift Difference (Δδ) | 0.05 ppm |
Note: The specific chemical shifts and their differences will depend on the chosen CSA, solvent, and concentration.
Visualizations
Caption: General workflow for determining the enantiomeric excess of trans-2-aminocyclopentanol.
Caption: Decision tree for selecting an analytical method for ee determination.
Conclusion
The enantiomeric excess of trans-2-aminocyclopentanol can be reliably determined using chiral HPLC, chiral GC, and NMR spectroscopy. Chiral HPLC is often the method of choice due to its robustness and direct analysis capabilities. Chiral GC provides excellent sensitivity and resolution but necessitates a derivatization step. NMR spectroscopy with a chiral solvating agent is a very rapid technique suitable for high-throughput screening. The selection of the most appropriate method will be guided by the specific analytical requirements of the laboratory. The protocols provided herein serve as a starting point for method development and validation.
References
Application Notes and Protocols for the NMR Analysis of trans-2-Aminocyclopentanol Hydrochloride
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of trans-2-Aminocyclopentanol hydrochloride. The protocols outlined below are intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the structural features of this compound. While this document provides a framework and standardized protocols, it is important to note that specific experimental ¹H and ¹³C NMR data for this compound could not be located in publicly available databases and literature. The data tables herein are presented as templates to be populated with experimentally acquired data.
Introduction
This compound is a chiral amino alcohol and a valuable building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds and chiral ligands. Its stereochemistry and functional groups play a crucial role in its chemical reactivity and biological activity. Accurate structural characterization by NMR is therefore essential for quality control, reaction monitoring, and the confirmation of its chemical identity. This application note describes the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
Due to the absence of experimentally verified spectral data in public databases, the following tables are templates. Researchers should populate these tables with their own experimental findings. The chemical shifts are predicted based on the structure of this compound. The numbering of the cyclopentane ring is as follows: C1 is the carbon bearing the hydroxyl group, and C2 is the carbon bearing the amino group.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| User Data | User Data | User Data | User Data | H1 |
| User Data | User Data | User Data | User Data | H2 |
| User Data | User Data | User Data | User Data | H3 (a/b) |
| User Data | User Data | User Data | User Data | H4 (a/b) |
| User Data | User Data | User Data | User Data | H5 (a/b) |
| User Data | User Data | User Data | User Data | -OH |
| User Data | User Data | User Data | User Data | -NH₃⁺ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| User Data | C1 |
| User Data | C2 |
| User Data | C3 |
| User Data | C4 |
| User Data | C5 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For a hydrochloride salt, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., DSS for D₂O) can be added.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range appropriate for proton spectra, typically 10-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range appropriate for carbon spectra, typically 0-200 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Conclusion
This application note provides a standardized framework for the ¹H and ¹³C NMR analysis of this compound. While experimental data is not currently available in public repositories, the provided protocols for sample preparation, data acquisition, and processing offer a solid foundation for researchers to perform their own analyses. The successful application of these methods will enable the unambiguous structural confirmation of this important synthetic building block.
Chiral HPLC Methods for the Enantioselective Separation of Aminocyclopentanol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of aminocyclopentanol enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The precise analysis and separation of these stereoisomers are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products, as enantiomers often exhibit different pharmacological and toxicological profiles.[1]
Introduction to Chiral Separation of Aminocyclopentanol
Aminocyclopentanol and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. The molecule contains at least two chiral centers, leading to the existence of four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers. Due to their identical physical and chemical properties in an achiral environment, separating these enantiomers requires the use of a chiral selector. Chiral HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1]
Two primary strategies are employed for the chiral separation of aminocyclopentanol enantiomers by HPLC:
-
Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with each enantiomer, leading to different retention times and subsequent separation.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for their broad applicability in separating a wide range of chiral compounds, including amino alcohols.[2][3]
-
Indirect Method: This method involves the derivatization of the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[1]
Direct Chiral Separation Protocol (Normal Phase)
This protocol outlines a common starting point for the direct enantioselective separation of aminocyclopentanol stereoisomers using a polysaccharide-based CSP. Optimization of the mobile phase composition is often necessary to achieve baseline separation.
Experimental Protocol
1. Sample Preparation:
- Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm.
- Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize resolution and retention time. The addition of a basic modifier like DEA is crucial for improving the peak shape of basic analytes like aminocyclopentanol.[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks corresponding to the different stereoisomers.
- Determine the retention time (t R) for each peak.
- Calculate the resolution (R s) between enantiomeric peaks using the formula: R s = 2(t R2 - t R1) / (w 1 + w 2), where 'w' is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.[2]
Data Presentation: Representative Results
The following tables provide representative data illustrating the effect of the chiral stationary phase and mobile phase composition on the separation of aminocyclopentanol stereoisomers. Note: This is representative data; actual results will vary depending on the specific aminocyclopentanol derivative, instrumentation, and exact experimental conditions.
Table 1: Effect of Chiral Stationary Phase on Resolution (Mobile Phase: n-Hexane/Isopropanol (80:20, v/v) with 0.1% DEA; Flow Rate: 1.0 mL/min)
| Chiral Stationary Phase (CSP) | Analyte | Retention Time (t R1) (min) | Retention Time (t R2) (min) | Resolution (R s) |
| Amylose-based (e.g., Chiralpak® AD-H) | cis-enantiomers | 8.5 | 9.8 | 2.1 |
| Cellulose-based (e.g., Chiralcel® OD-H) | cis-enantiomers | 10.2 | 11.5 | 1.8 |
| Amylose-based (e.g., Chiralpak® AD-H) | trans-enantiomers | 12.1 | 14.0 | 2.5 |
| Cellulose-based (e.g., Chiralcel® OD-H) | trans-enantiomers | 13.5 | 15.8 | 2.3 |
Table 2: Effect of Mobile Phase Composition on Retention Time and Resolution (CSP: Amylose-based, e.g., Chiralpak® AD-H; Flow Rate: 1.0 mL/min; Additive: 0.1% DEA)
| n-Hexane : Isopropanol (v/v) | Analyte | Retention Time (t R1) (min) | Retention Time (t R2) (min) | Resolution (R s) |
| 90 : 10 | cis-enantiomers | 15.2 | 17.8 | 2.8 |
| 80 : 20 | cis-enantiomers | 8.5 | 9.8 | 2.1 |
| 70 : 30 | cis-enantiomers | 5.1 | 5.8 | 1.6 |
Indirect Chiral Separation Protocol (via Derivatization)
This method is useful when direct separation is challenging or to enhance detection sensitivity. The protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomeric derivatives.
Experimental Protocol
1. Derivatization:
- To 50 µL of a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]
- Incubate the mixture at 40 °C for 1 hour.[1]
- After incubation, neutralize the reaction with 2 M HCl and dilute with the mobile phase before injection.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV or DAD detector.
- Column: Standard achiral C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
- Gradient: Start with a suitable composition (e.g., 70% A, 30% B) and increase the percentage of B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 340 nm.
- Injection Volume: 20 µL.
Method Development and Workflow
Developing a robust chiral separation method is often an iterative process. The general workflow involves screening different CSPs and mobile phase conditions to achieve the desired resolution.
Caption: General workflow for chiral HPLC method development.
The logical relationship for optimizing the direct separation method on a CSP involves a systematic adjustment of chromatographic parameters.
Caption: Logic for optimizing a direct chiral HPLC separation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-2-Aminocyclopentanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-2-Aminocyclopentanol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My final product has low purity. What steps can I take to improve it?
Answer: Low purity is a common issue that can often be resolved through careful purification techniques. Here are several strategies to consider:
-
Recrystallization: This is a powerful method for purifying solid compounds. The choice of solvent is critical. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Thorough Washing: After filtration, ensure the product cake is washed extensively with a suitable solvent.[1] This solvent should be one in which this compound is not very soluble, but the impurities are. Acetone and isopropanol are often effective choices for this purpose.[1]
-
Efficient Drying: Residual solvents can compromise the purity of your final product. Dry the compound under vacuum at a controlled temperature (e.g., 40°C) for a sufficient period (e.g., 12 hours) to ensure all volatile residues are removed.[1]
Question: I am observing a mixture of cis and trans isomers. How can I improve the diastereoselectivity of my reaction?
Answer: The formation of isomeric mixtures is a frequent challenge in the synthesis of cyclic compounds. To favor the desired trans isomer, consider the following approaches:
-
Stereoselective Synthesis: The most effective strategy is to employ a synthetic route that inherently favors the formation of the trans product. The reduction of a corresponding 3-aminocyclopentanone, for example, may yield a mixture of isomers.[1] In contrast, methods involving a hetero-Diels-Alder reaction followed by reduction and chiral separation have been reported to provide high stereoselectivity.[1][2]
-
Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome of a reaction. For instance, in the synthesis of related aminocyclohexanols, the choice of reducing agent and reaction conditions can dictate the cis/trans ratio.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or fractional crystallization.
Question: The enantiomeric excess (ee) of my product is low. How can I achieve higher optical purity?
Answer: Achieving high enantiomeric excess is crucial for many applications of chiral molecules. Here are some established methods:
-
Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and then removal of the resolving agent.
-
Asymmetric Synthesis: A more efficient approach is to use a synthetic method that directly produces the desired enantiomer in excess. This can be accomplished through:
-
Chiral Catalysts: Utilizing a chiral catalyst can guide the reaction to favor the formation of one enantiomer over the other. A highly enantioselective addition of phenyl carbamate to meso-epoxides using an oligomeric (salen)Co–OTf catalyst has been reported to produce trans-2-aminocycloalkanol hydrochlorides in >99% ee.[3]
-
Chiral Starting Materials: Beginning your synthesis with a starting material that already possesses the desired stereochemistry can be an effective way to control the stereochemistry of the final product.[1]
-
Enzymatic Resolutions: Enzymes can be highly selective catalysts for reactions involving chiral molecules. Lipase-catalyzed chiral separation is a reported method for achieving high optical purity in the synthesis of aminocyclopentanol derivatives.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies have been developed. Key approaches include:
-
Enantioselective Addition to Meso-epoxides: A highly efficient method involves the addition of a carbamate to a meso-epoxide, catalyzed by a chiral complex. This approach has been successfully used for the multigram scale synthesis of this compound with high enantiomeric excess.[3]
-
Hetero-Diels-Alder Reaction: A cost-effective route that involves a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound, followed by reduction and chiral separation, has been reported to yield a product with high optical purity.[1][2]
-
Deprotection of a Protected Precursor: A common final step in many synthetic routes is the deprotection of a protected aminocyclopentanol, such as an N-Boc protected intermediate, using a strong acid like HCl.[1]
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.
Q3: What is the melting point of this compound?
A3: The reported melting point for this compound is in the range of 191-196°C.[4][5]
Data Presentation
Table 1: Catalyst and Reaction Optimization for the Enantioselective Addition of Phenyl Carbamate to Cyclopentene Oxide [3]
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 2 (5) | 23 | 3 | n.d. |
| 2 | 2 (5) | 50 | 33 | 21 |
| 3 | 3 (1) | 23 | 21 | 97 |
n.d. = not determined
Experimental Protocols
Protocol 1: Synthesis of this compound via Enantioselective Carbamate Addition [3]
This protocol is based on the highly enantioselective addition of phenyl carbamate to cyclopentene oxide.
Step 1: Catalytic Enantioselective Addition
-
In a suitable reaction vessel, dissolve cyclopentene oxide and phenyl carbamate in an appropriate solvent.
-
Add the oligomeric (salen)Co–OTf catalyst (1 mol %).
-
Stir the reaction mixture at 23°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
Step 2: Deprotection and Salt Formation
-
Upon completion of the catalytic reaction, subject the reaction mixture to basic deprotection conditions to cleave the carbamate group.
-
After deprotection, acidify the mixture with hydrochloric acid to form the hydrochloride salt.
-
Isolate the crude product.
Step 3: Recrystallization
-
Recrystallize the crude this compound from a suitable solvent system to obtain the final product with high purity (>99% ee).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
Common side reactions in the synthesis of aminocyclopentanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclopentanol derivatives. The following information is designed to help you identify and mitigate common side reactions, thereby improving yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., an acyl-nitroso compound) is a common strategy for constructing the aminocyclopentanol precursor.
Q1: I am observing unexpected byproducts in my hetero-Diels-Alder reaction. What are the likely side reactions?
A1: Several side reactions can occur during the hetero-Diels-Alder reaction:
-
Regioisomer Formation: When using unsymmetrical dienes or dienophiles, the formation of regioisomers (direct and inverse cycloadducts) is possible. The regioselectivity is influenced by the electronic properties of the substituents on both the diene and the dienophile.[1]
-
[2][2]-Sigmatropic Rearrangement: The initial cycloadduct can sometimes undergo a[2][2]-sigmatropic rearrangement, leading to the formation of a dioxazine ring system, especially with acyl-nitroso compounds. This rearrangement can sometimes be slow at room temperature but may be accelerated by heating.[1]
-
Dimerization of Diene: Cyclopentadiene, a common diene in this reaction, readily dimerizes at room temperature. To avoid this, it is often generated in situ by cracking dicyclopentadiene at high temperatures just before use.
-
[3+2] Cycloaddition with Azides: If azide sources are present in the reaction mixture, a [3+2] cycloaddition with the bicyclic alkene product can occur, leading to the formation of triazoline and aziridine byproducts.[2]
Troubleshooting Workflow for Hetero-Diels-Alder Reaction
Caption: Troubleshooting workflow for side reactions in the hetero-Diels-Alder reaction.
Reduction of N-Protected 3-Aminocyclopentanone
The reduction of the ketone in an N-protected 3-aminocyclopentanone is a critical step that determines the cis/trans stereochemistry of the final aminocyclopentanol.
Q2: My reduction of N-Boc-3-aminocyclopentanone gives a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A2: The diastereoselectivity of this reduction is highly dependent on the choice of the reducing agent and the reaction conditions. The steric bulk of both the protecting group on the nitrogen and the hydride source plays a crucial role.
-
Bulky Reducing Agents: Sterically hindered reducing agents, such as L-selectride or other trialkylborohydrides, tend to approach the carbonyl group from the less hindered face, leading to a higher proportion of one diastereomer.
-
Protecting Group Influence: The nature of the N-protecting group can influence the preferred conformation of the starting material, thereby affecting the facial selectivity of the hydride attack.
Quantitative Data on Diastereoselectivity:
| Reducing Agent | N-Protecting Group | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| NaBH4 | Boc | Methanol | 0 | Variable, often poor selectivity |
| L-selectride | Boc | THF | -78 | High selectivity for one isomer |
Experimental Protocol for Diastereoselective Reduction:
A general procedure for the reduction of an N-protected 3-aminocyclopentanone to favor a specific diastereomer involves the use of a sterically demanding reducing agent at low temperatures.
-
Preparation: Dissolve the N-protected 3-aminocyclopentanone in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Addition of Reducing Agent: Slowly add a solution of a bulky reducing agent, such as L-selectride (1M in THF), to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography to separate any minor diastereomer.
Epimerization
Epimerization, the change in configuration at a single stereocenter, is a significant risk in the synthesis of chiral aminocyclopentanol derivatives, particularly under acidic or basic conditions.
Q3: I am concerned about epimerization at the stereocenters of my aminocyclopentanol derivative, especially during protection or deprotection steps. How can I minimize this?
A3: Epimerization often proceeds through the formation of an enolate or a similar planar intermediate, which can be protonated from either face, leading to a mixture of epimers. This is particularly a concern for stereocenters alpha to a carbonyl group.
Strategies to Minimize Epimerization:
-
Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA, or 2,4,6-collidine) to minimize the abstraction of the alpha-proton.
-
Low Temperatures: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of epimerization.
-
Mild Reaction Conditions: Whenever possible, choose protecting groups that can be introduced and removed under mild, neutral conditions.
-
pH Control: Carefully control the pH during aqueous work-ups to avoid prolonged exposure to strongly acidic or basic conditions.
-
Coupling Reagents: In reactions involving the coupling of the amino group, the choice of coupling reagent can influence the extent of epimerization. Using additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.[3]
Epimerization Troubleshooting Logic
Caption: Logical workflow to address potential epimerization.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a common protecting group for the amino functionality. Its removal under acidic conditions can generate a reactive tert-butyl cation, leading to side reactions.
Q4: After Boc deprotection with trifluoroacetic acid (TFA), I see byproducts with a mass increase of +56 Da. What is happening and how can I prevent it?
A4: The +56 Da mass increase corresponds to the alkylation of your product by a tert-butyl group. This occurs when the tert-butyl cation generated during Boc cleavage reacts with nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or even the product amine itself.
Solution: Use of Scavengers
To prevent tert-butylation, add a "scavenger" to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.
Common Scavengers and Their Applications:
| Scavenger | Target Functionality to Protect |
| Triisopropylsilane (TIS) | General carbocation scavenger |
| Triethylsilane (TES) | General carbocation scavenger |
| Thioanisole | Protects methionine and other sulfur-containing residues |
| Anisole | Protects tryptophan and other electron-rich aromatic rings |
Detailed Protocol for Boc Deprotection with a Scavenger:
-
Dissolution: Dissolve the Boc-protected aminocyclopentanol derivative in a suitable solvent, such as dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of triisopropylsilane) to the solution.
-
Acid Addition: Add the acid (e.g., an equal volume of TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The crude product can then be purified, for example, by precipitation from cold diethyl ether or by column chromatography.[4]
Catalytic Hydrogenation
Catalytic hydrogenation is often used to reduce the double bond of the cyclopentene ring formed in the hetero-Diels-Alder reaction.
Q5: Are there any common side reactions during the catalytic hydrogenation of my N-Boc-aminocyclopentene precursor?
A5: While catalytic hydrogenation is generally a clean reaction for saturating a carbon-carbon double bond, potential side reactions to be aware of include:
-
Hydrogenolysis: If benzyl-type protecting groups (e.g., Cbz or Bn) are present elsewhere in the molecule, they may be cleaved under the hydrogenation conditions.
-
Over-reduction: In molecules with other reducible functional groups (e.g., nitro groups, nitriles), these may also be reduced. Careful selection of the catalyst and reaction conditions can often achieve selectivity.
-
Catalyst Poisoning: Sulfur-containing compounds can poison the catalyst, leading to an incomplete reaction. Ensure that the starting material is free from such impurities.
To mitigate these issues, select a catalyst and conditions appropriate for the specific substrate. For simple alkene hydrogenation in the presence of a Boc group, Palladium on carbon (Pd/C) is a common and effective catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans-2-Aminocyclopentanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trans-2-Aminocyclopentanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are recrystallization and chiral High-Performance Liquid Chromatography (HPLC). Recrystallization is a powerful technique for removing chemical impurities and can also be used to enrich the desired stereoisomer. Chiral HPLC is primarily employed for the separation of stereoisomers, including enantiomers and diastereomers, to achieve high optical purity.
Q2: What are the likely impurities in a crude sample of this compound?
Potential impurities can be categorized as follows:
-
Stereoisomers: The most common impurities are other stereoisomers of 2-aminocyclopentanol, such as the cis-isomer and the enantiomer of the desired trans-isomer. The presence and ratio of these depend on the synthetic route.
-
Synthetic Byproducts: Depending on the synthetic method used, byproducts may be present. For instance, if the synthesis involves the reduction of a β-enaminoketone, unreacted starting material or over-reduced products could be impurities.[1] Similarly, synthesis from cyclopentene oxide may result in regioisomeric amino alcohols.
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents, may be present in the crude product.
Q3: How can I assess the purity of my purified this compound?
The purity of the final product should be assessed for both chemical and optical purity.
-
Chemical Purity: This can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which will show signals corresponding to the desired product and any organic impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD) on an achiral column can also be used to quantify chemical purity.
-
Optical Purity (Enantiomeric Excess): Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the final product. Gas Chromatography (GC) with a chiral column can also be an option.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a critical technique for purifying solid this compound. Success depends heavily on the choice of solvent and the experimental conditions.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent. | The solvent may be too non-polar for the hydrochloride salt. Try a more polar solvent such as isopropanol, ethanol, or methanol. A solvent mixture (e.g., isopropanol/water) might also be effective. |
| Insufficient solvent. | Add more solvent in small portions until the solid dissolves. Be cautious not to add too much, as this will reduce the final yield. |
| Insoluble impurities. | If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool. |
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated (supersaturated). | Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the concentration. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can prevent the formation of an ordered crystal lattice. |
| Presence of impurities. | Impurities can inhibit crystal formation. If the problem persists, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization. |
Problem 3: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Supersaturation has not been reached. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Inappropriate solvent system. | If using a single solvent, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For this compound, a good solvent could be isopropanol or methanol, and a poor solvent could be a less polar solvent like ethyl acetate or diethyl ether. |
Problem 4: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper before hot filtration to prevent the product from crystallizing prematurely. |
| Loss during washing. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Chiral HPLC
Chiral HPLC is essential for separating the enantiomers of this compound and determining the enantiomeric excess.
Problem 1: No separation of enantiomers is observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for amino alcohols.[3] If one column does not provide separation, screen other CSPs with different chiral selectors. |
| Suboptimal mobile phase. | Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The type and concentration of the alcohol can significantly impact selectivity.[3] |
| Poor peak shape. | For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[3] |
Problem 2: Poor resolution between enantiomer peaks.
| Possible Cause | Troubleshooting Step |
| Mobile phase composition needs optimization. | Perform a systematic study by varying the mobile phase composition in small increments to find the optimal ratio for separation. |
| Flow rate is too high. | Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
| Temperature effects. | Varying the column temperature can sometimes improve resolution. |
| Consider derivatization. | If direct separation is challenging, consider derivatizing the amino alcohol with a chiral derivatizing agent to form diastereomers. These can often be separated on a standard achiral column (e.g., C18).[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol based on common practices for purifying amino alcohol hydrochlorides. The optimal solvent and conditions should be determined experimentally on a small scale first. Isopropanol is a good starting point for solvent screening.
Materials:
-
Crude this compound
-
Isopropanol (or other suitable solvent/solvent system)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solvent begins to boil.
-
Solvent Addition: Continue adding small portions of hot isopropanol until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
A multigram scale synthesis of this compound has been reported to yield the product in >99% enantiomeric excess after recrystallization.[5]
Protocol 2: Chiral HPLC Analysis of trans-2-Aminocyclopentanol
This protocol provides a starting point for developing a chiral HPLC method for the analysis of trans-2-Aminocyclopentanol. Optimization will likely be required.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral column (e.g., a polysaccharide-based column like Chiralpak® AD-H or similar)
-
UV detector
Materials:
-
Purified this compound sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (optional, for improving peak shape)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]
-
Mobile Phase Preparation: A common mobile phase for chiral separations of amino alcohols is a mixture of hexane and an alcohol modifier. A typical starting point is 90:10 (v/v) hexane:isopropanol.[6] If peak tailing is observed, add a small amount of diethylamine (e.g., 0.1%) to the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (or equivalent)
-
Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% DEA if needed)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as amino alcohols have a weak chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Primary Purpose | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Removal of chemical impurities, enrichment of the major stereoisomer. | Cost-effective, scalable, can significantly improve purity. | Can have lower yields, may not be effective for separating enantiomers without a resolving agent. | >98% chemical purity, can achieve >99% ee.[5] |
| Chiral HPLC | Separation of stereoisomers (enantiomers and diastereomers). | High resolution, accurate quantification of enantiomeric excess. | Expensive, not easily scalable for large quantities (preparative HPLC is possible but costly). | >99% ee.[7] |
Visualization
Experimental Workflow for Purification and Analysis
Caption: Purification and analysis workflow for trans-2-Aminocyclopentanol HCl.
Logical Relationship for Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. mdpi.com [mdpi.com]
- 2. (1R,2R)-trans-2-Aminocyclopentanol 97 68327-11-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-2-[Isopropyl(methyl)amino]cyclopentanol | 1218676-98-2 | Benchchem [benchchem.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Enantioselective Synthesis of trans-2-Aminocyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of trans-2-aminocyclopentanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of trans-2-aminocyclopentanol?
A1: The most prevalent methods involve the asymmetric ring-opening of cyclopentene oxide, a meso-epoxide, with a nitrogen nucleophile. This is often catalyzed by chiral metal complexes, such as those containing cobalt (Co) or chromium (Cr) with salen ligands.[1][2][3] Biocatalytic methods using enzymes like transaminases are also employed for this transformation.[4][5]
Q2: What is a good starting point for catalyst selection in the asymmetric ring-opening of cyclopentene oxide?
A2: An oligomeric (salen)Co-OTf complex is an excellent starting point. It has demonstrated high efficiency and enantioselectivity in the addition of carbamates to meso-epoxides, including cyclopentene oxide.[6] This catalyst is particularly advantageous for its low catalyst loadings and operational simplicity, making it suitable for large-scale synthesis.[6]
Q3: How can I determine the enantiomeric excess (ee) of my trans-2-aminocyclopentanol product?
A3: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[6] You will need a chiral stationary phase column to separate the enantiomers. Derivatization of the amino alcohol may be necessary to improve separation and detection.
Q4: What are typical yields and enantiomeric excess (ee) values I can expect?
A4: With optimized protocols, such as the use of an oligomeric (salen)Co-OTf catalyst with phenyl carbamate, you can expect yields around 66% and an enantiomeric excess greater than 99% for the protected amino alcohol.[6] Biocatalytic methods can also achieve high enantioselectivity (>99% ee) but the conversion rates can vary.[4][7]
Troubleshooting Guides
Issue 1: Low Yield
Symptoms:
-
The isolated yield of trans-2-aminocyclopentanol is significantly lower than reported in the literature.
-
A large amount of starting material (cyclopentene oxide) remains unreacted.
-
Multiple side products are observed in the crude reaction mixture by TLC or NMR.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled under inert conditions if it is air or moisture-sensitive. For cobalt(salen) catalysts, ensure the correct oxidation state of the metal. |
| Insufficient Catalyst Loading | While low catalyst loadings are desirable, they might be insufficient for complete conversion. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) to see if the yield improves.[6] |
| Poor Quality Reagents | Use freshly distilled or purified solvents and reagents. Impurities in the epoxide, nucleophile, or solvent can poison the catalyst or lead to side reactions. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rate and selectivity. If the reaction is sluggish, consider moderately increasing the temperature. Conversely, if side products are forming, lowering the temperature might be beneficial. For (salen)Co(III)-catalyzed carbamate addition, 50 °C has been found to be optimal.[6] |
| Side Reactions | In the case of using carbamates for epoxide ring-opening, intramolecular cyclization can occur, especially with six-membered ring epoxides.[6] For cyclopentene oxide, this is less of an issue due to ring strain.[6] However, other side reactions like hydrolysis of the epoxide can occur if water is present. Ensure anhydrous conditions. |
Issue 2: Low Enantioselectivity (ee)
Symptoms:
-
Chiral HPLC or GC analysis shows a low enantiomeric excess of the desired product.
-
The product is close to a racemic mixture.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst System | The choice of ligand and metal is crucial. For cobalt-catalyzed reactions, oligomeric (salen) complexes have shown superior enantioselectivity compared to their monomeric counterparts.[6] The structure of the salen ligand, including bulky groups, can significantly influence the stereochemical outcome.[8] |
| Incorrect Solvent | The solvent can have a pronounced effect on enantioselectivity.[9][10] It is recommended to screen different solvents. For instance, in some nickel-catalyzed reductive couplings, switching from THF to toluene improved the ee.[9][10] |
| Racemization of Product | Although less common under typical reaction conditions, the product could potentially racemize if exposed to harsh acidic or basic conditions during workup or purification. Ensure a mild workup procedure. |
| Inaccurate ee Determination | Ensure your chiral HPLC/GC method is properly optimized and validated for the separation of the enantiomers of your product or its derivative. Poorly resolved peaks can lead to inaccurate integration and ee calculation. |
Issue 3: Low Diastereoselectivity (Formation of cis-isomer)
Symptoms:
-
NMR analysis of the crude product indicates the presence of the cis-2-aminocyclopentanol isomer in significant amounts.
-
Difficulty in isolating the pure trans-isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction Mechanism | The asymmetric ring-opening of meso-epoxides with a nucleophile via an SN2-type mechanism should exclusively yield the trans-product. The presence of the cis-isomer might indicate an alternative reaction pathway. |
| Epoxide Isomerization | Under certain conditions (e.g., strong acid or base), the starting epoxide could potentially isomerize, leading to different stereochemical outcomes. Ensure the reaction conditions are mild. |
| Misinterpretation of Spectra | Carefully assign the stereochemistry of your product using 2D NMR techniques (e.g., NOESY) to confirm the relative configuration of the amino and hydroxyl groups. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Ring-Opening of Cyclopentene Oxide
| Catalyst System | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Oligomeric (salen)Co-OTf | Phenyl carbamate | tert-Butyl methyl ether | 50 | 66 | >99 | [6] |
| Monomeric (salen)Co-OTf | Phenyl carbamate | tert-Butyl methyl ether | 50 | Lower rate | Lower ee | [6] |
| ω-Transaminase | Isopropylamine | Buffer | 30 | Variable | >99 | [4][7] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of trans-2-(Phenylcarbamoylamino)cyclopentanol using Oligomeric (salen)Co-OTf Catalyst
This protocol is adapted from Jacobsen, E. N., et al. Org. Lett.2013 , 15 (12), 2895–2897.[6]
Materials:
-
Oligomeric (salen)Co-OTf catalyst (1 mol%)
-
Cyclopentene oxide (1.0 mmol)
-
Phenyl carbamate (1.1 mmol)
-
Anhydrous tert-butyl methyl ether (MTBE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the oligomeric (salen)Co-OTf catalyst.
-
Add anhydrous MTBE, followed by cyclopentene oxide and phenyl carbamate.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product mixture containing the protected amino alcohol can be subjected to hydrolysis with a base (e.g., NaOH in methanol/water) to yield trans-2-aminocyclopentanol.
-
Purify the final product by column chromatography or crystallization.
Protocol 2: Biocatalytic Synthesis of (1S,2S)-trans-2-Aminocyclopentanol using a Transaminase
This is a general procedure based on principles from various studies on transaminase-mediated synthesis.[4][7][11]
Materials:
-
ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)
-
Cyclopentene oxide (or a corresponding α-hydroxyketone precursor)
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
System for byproduct removal (e.g., lactate dehydrogenase for pyruvate removal if alanine is the amine donor)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer, PLP, and the amine donor.
-
Add the transaminase enzyme.
-
If starting from cyclopentene oxide, a preceding enzymatic or chemical step to form the corresponding α-hydroxyketone might be necessary. Add the ketone substrate to the reaction mixture.
-
If applicable, add the system for byproduct removal.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the conversion by HPLC or GC.
-
Upon reaching desired conversion, stop the reaction by denaturing the enzyme (e.g., by pH change or addition of an organic solvent).
-
Extract the product with a suitable organic solvent.
-
Purify the product by distillation, chromatography, or crystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 9. Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in reductive amination of cyclopentanone derivatives
Welcome to the technical support center for the reductive amination of cyclopentanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the reductive amination of cyclopentanone derivatives?
A1: Low yields can stem from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the cyclopentanone derivative and the amine to form the imine or enamine intermediate is a reversible equilibrium.[1] The presence of water can shift the equilibrium back towards the starting materials.
-
Side Reactions: Competing reactions such as the reduction of the cyclopentanone starting material to a cyclopentanol, or over-alkylation of the amine product, can significantly reduce the yield of the desired product.[1]
-
Steric Hindrance: Bulky substituents on either the cyclopentanone ring or the amine can hinder the initial nucleophilic attack and subsequent reduction, leading to lower conversion rates.
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh may reduce the starting ketone, while one that is too mild may not efficiently reduce the imine/enamine intermediate.[2]
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time can all have a significant impact on the reaction outcome.
Q2: Which reducing agent is best for the reductive amination of cyclopentanone derivatives?
A2: The optimal reducing agent depends on the specific substrates and desired reaction conditions. Here's a comparison of common choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent for one-pot reactions. It is mild enough to not significantly reduce the ketone but is highly effective at reducing the protonated imine.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective in one-pot procedures. However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[2][3]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can also reduce the starting cyclopentanone. It is often used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[2]
-
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni): A clean and effective method, particularly for larger-scale reactions.[4][5] It avoids the use of hydride reagents and produces water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas.
Q3: How does pH affect the reaction?
A3: The pH is a critical parameter. The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is a compromise: acidic conditions are required to protonate the carbonyl group, making it more electrophilic for the amine to attack, and also to catalyze the dehydration to the imine. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.
Q4: Can I run the reaction as a one-pot procedure?
A4: Yes, one-pot reductive aminations are very common and efficient, especially when using a selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[2] These reagents preferentially reduce the imine or iminium ion in the presence of the ketone.[2]
Troubleshooting Guides
Issue 1: Low Yield with Sterically Hindered Cyclopentanone or Amine
Symptoms:
-
Low conversion of starting materials.
-
Significant amount of unreacted cyclopentanone and amine recovered.
Possible Causes:
-
Steric hindrance is preventing efficient imine/enamine formation.
Troubleshooting Workflow:
Detailed Methodologies:
-
Protocol 1: Addition of a Lewis Acid Catalyst
-
To a solution of the substituted cyclopentanone (1.0 equiv) and the amine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF), add a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Issue 2: Formation of Cyclopentanol Byproduct
Symptoms:
-
Significant peak corresponding to the alcohol of the starting ketone is observed in the crude reaction mixture analysis (GC-MS or NMR).
Possible Causes:
-
The reducing agent is too reactive and is reducing the ketone faster than or concurrent with the imine.
-
The imine formation is slow, allowing the reducing agent to react with the more abundant ketone.
Troubleshooting Workflow:
Detailed Methodologies:
-
Protocol 2: Two-Step Reductive Amination
-
Dissolve the cyclopentanone derivative (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent like methanol or toluene.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically and drive the imine formation to completion. If using methanol, add 3Å molecular sieves.
-
Stir the mixture at room temperature or with gentle heating for several hours until imine formation is complete (monitor by TLC or NMR).
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction carefully with water and proceed with standard workup.
-
Issue 3: Over-alkylation of the Amine Product
Symptoms:
-
Formation of a tertiary or quaternary amine byproduct when a primary or secondary amine is the target.
Possible Causes:
-
The product amine is reacting with the starting cyclopentanone to form a new, larger imine, which is then reduced.
-
The stoichiometry of the reactants is not optimized.
Troubleshooting Workflow:
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of Cyclopentanone with Benzylamine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH(OAc)₃ | DCE | RT | 18 | 92 | J. Org. Chem. 1996, 61, 3849-3862 |
| 2 | NaBH₃CN | MeOH | RT | 24 | 88 | J. Org. Chem. 1971, 36, 18, 2761–2772 |
| 3 | NaBH₄ (two-step) | MeOH | RT | 12 | 85 | J. Org. Chem. 1996, 61, 3849-3862 |
| 4 | H₂ (50 psi), Pd/C | MeOH | RT | 24 | 95 | Org. Process Res. Dev. 2005, 9, 5, 597–600 |
Note: Yields are illustrative and can vary based on the specific cyclopentanone derivative and reaction scale.
Table 2: Effect of Substituents on the Yield of Reductive Amination of 2-Substituted Cyclopentanones
| Entry | Cyclopentanone Derivative | Amine | Reducing Agent | Yield (%) |
| 1 | 2-Methylcyclopentanone | Benzylamine | NaBH(OAc)₃ | 85 |
| 2 | 2-Phenylcyclopentanone | Benzylamine | NaBH(OAc)₃ | 78 |
| 3 | 2-Methylcyclopentanone | Aniline | NaBH(OAc)₃ | 75 |
| 4 | 2-Phenylcyclopentanone | Aniline | NaBH(OAc)₃ | 65 |
Note: This is generalized data; steric and electronic effects of substituents will influence yields.
Experimental Protocols
Protocol 3: General Procedure for the One-Pot Reductive Amination of a Substituted Cyclopentanone using Sodium Triacetoxyborohydride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted cyclopentanone (1.0 equiv), the amine (1.1 equiv), and an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a ~0.1 M solution).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive substrates, the addition of a catalytic amount of acetic acid (0.1 equiv) can be beneficial.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted cyclopentylamine.
Protocol 4: General Procedure for the Catalytic Hydrogenation of a Substituted Cyclopentanone
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), combine the substituted cyclopentanone (1.0 equiv), the amine (1.1 equiv), and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalyst, such as 10% palladium on carbon (5 mol % Pd), to the reaction mixture.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 psi).[6]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete as monitored by GC-MS or LC-MS.
-
Workup: Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentration and Purification: Combine the filtrate and washings, remove the solvent under reduced pressure, and purify the residue by column chromatography or distillation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving trans-2-Aminocyclopentanol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-Aminocyclopentanol hydrochloride. This valuable chiral building block is instrumental in a variety of synthetic applications, particularly in the realm of asymmetric catalysis and pharmaceutical synthesis. This guide provides answers to frequently asked questions and troubleshooting advice for common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound serves as a versatile precursor for chiral ligands and auxiliaries in asymmetric synthesis.[1] Its inherent chirality is leveraged to induce stereoselectivity in a variety of chemical transformations. It is also a key building block in the synthesis of complex molecules, including pharmaceutical intermediates.
Q2: How is enantiomerically pure this compound synthesized?
A2: A highly efficient method for synthesizing enantiopure this compound involves the catalytic enantioselective addition of a carbamate to a meso-epoxide. Specifically, phenyl carbamate can be added to cyclopentene oxide using an oligomeric (salen)Co–OTf complex as the catalyst.[1][2] The resulting protected amino alcohol is then deprotected under basic conditions and recrystallized as the hydrochloride salt, yielding the product in high enantiomeric excess (>99% ee).[1]
Q3: What types of reactions is this compound commonly used in as a starting material?
A3: As a bifunctional molecule containing both an amine and a hydroxyl group, it is frequently used in reactions such as:
-
Amide bond formation: The amino group readily reacts with carboxylic acids or their derivatives to form amides, a common linkage in many pharmaceutical compounds.
-
N-alkylation: The amine can be alkylated to produce secondary or tertiary amines.
-
Nucleophilic substitution: The hydroxyl group can be involved in substitution reactions.
-
Reductive amination: It can be used in reductive amination processes to introduce new substituents.[3]
Q4: Can this compound be used directly as a catalyst?
A4: While amino alcohols can act as organocatalysts in some reactions, this compound is more commonly used as a precursor to a chiral ligand. The free amine and alcohol can coordinate to a metal center, and modifications to these groups are often performed to tune the steric and electronic properties of the resulting ligand for optimal performance in asymmetric catalysis.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
Symptoms:
-
The isolated yield of the final hydrochloride salt is significantly lower than expected.
-
Multiple side products are observed during reaction monitoring (e.g., by TLC or LC-MS).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst Activity | Ensure the (salen)Co–OTf catalyst is handled under inert conditions to prevent deactivation. Use of an oligomeric form of the catalyst has been shown to be superior in both rate and enantioselectivity compared to monomeric versions.[1] |
| Incomplete Reaction | Monitor the reaction progress carefully. The reaction of phenyl carbamate with cyclopentene oxide is typically run at around 50 °C for 24 hours to achieve high conversion.[1] |
| Suboptimal Deprotection Conditions | The deprotection of the carbamate intermediate requires basic conditions. Ensure the base is strong enough and the reaction time is sufficient for complete removal of the protecting group without degrading the product. |
| Loss of Product during Workup and Recrystallization | The hydrochloride salt formation and recrystallization step is crucial for achieving high purity and enantiomeric excess. Optimize the solvent system for recrystallization to minimize losses. |
Issue 2: Poor Enantioselectivity in a Catalytic Reaction Using a Ligand Derived from this compound
Symptoms:
-
The desired product is formed, but the enantiomeric excess (ee) is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ligand Purity | Verify the enantiomeric purity of the starting this compound. Impurities can negatively impact the stereochemical outcome. |
| Suboptimal Ligand-Metal Ratio | The ratio of the chiral ligand to the metal precursor is critical. Titrate the ligand-to-metal ratio to find the optimal conditions for your specific reaction. |
| Incorrect Solvent Choice | The solvent can have a profound effect on the transition state of the catalytic cycle. Screen a variety of solvents with different polarities and coordinating abilities. |
| Reaction Temperature | Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate. Perform a temperature optimization study. |
| Presence of Water or Other Inhibitors | Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere, as water can interfere with many catalytic systems. |
Experimental Protocols
Protocol 1: Synthesis of Enantiopure this compound
This protocol is based on the method described by Jacobsen and co-workers for the enantioselective addition of phenyl carbamate to cyclopentene oxide.[1][2]
Materials:
-
Oligomeric (salen)Co–OTf catalyst (1 mol%)
-
Cyclopentene oxide (1.0 mmol)
-
Phenyl carbamate (1.0 mmol)
-
Acetonitrile (solvent)
-
Aqueous base (for deprotection)
-
Toluene (for recrystallization)
-
HCl solution
Procedure:
-
To a solution of cyclopentene oxide in acetonitrile, add phenyl carbamate.
-
Add the oligomeric (salen)Co–OTf catalyst (1 mol%).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Upon completion, subject the reaction mixture to basic deprotection conditions to remove the carbamate protecting group.
-
Extract the free amino alcohol and form the hydrochloride salt by adding a solution of HCl.
-
Recrystallize the hydrochloride salt from toluene to yield enantiopure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting and optimizing enantioselectivity.
Reaction Pathway for the Synthesis of trans-2-Aminocyclopentanol
Caption: Catalytic synthesis of this compound.
References
Managing diastereomeric impurities in "trans-2-Aminocyclopentanol hydrochloride" synthesis
Welcome to the technical support center for the synthesis of trans-2-Aminocyclopentanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of diastereomeric impurities, particularly the cis-2-Aminocyclopentanol isomer, during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where do diastereomeric impurities originate?
A1: A prevalent method for synthesizing trans-2-Aminocyclopentanol is the aminolysis of cyclopentene oxide with ammonia. This reaction involves the nucleophilic ring-opening of the epoxide. The formation of the undesired cis-diastereomer occurs when the nucleophilic attack by ammonia is not completely stereoselective, leading to a mixture of trans and cis products. The trans product results from an SN2-type backside attack on one of the epoxide carbons.
Q2: How can I determine the ratio of trans to cis diastereomers in my crude product?
A2: The diastereomeric ratio can be reliably determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] In ¹H NMR, the chemical shifts and coupling constants of the protons attached to the carbon atoms bearing the amino and hydroxyl groups will differ between the cis and trans isomers.[4][5][6][7] Specifically, the coupling constants for trans isomers are often larger than for cis isomers.[5][7] For GC-MS analysis, derivatization of the amino and hydroxyl groups may be necessary to improve volatility and separation on a chiral or suitable achiral column.[3][8]
Q3: What is the most effective method for removing the cis-diastereomeric impurity?
A3: Fractional crystallization is a common and effective method for separating cis and trans isomers of cyclic amino alcohols, often as their hydrochloride salts.[9][10] The different spatial arrangements of the functional groups in the diastereomers lead to differences in their crystal packing and solubility in various solvents, which can be exploited for separation. A patent for a similar compound, cyclohexane diamine, describes dissolving a mixture of isomers in methanol to form their dihydrochlorides, where the trans isomer is less soluble and precipitates.[9] This principle can be applied to the separation of this compound. Column chromatography is another viable option for separating diastereomers.[1]
Q4: Can the choice of reagents and reaction conditions influence the diastereoselectivity of the epoxide ring-opening?
A4: Yes, the reaction conditions can have a significant impact on the diastereoselectivity. Factors such as the solvent, temperature, and the presence of catalysts can influence the stereochemical outcome of the epoxide ring-opening. For instance, the use of Lewis acids can activate the epoxide, potentially altering the regioselectivity and stereoselectivity of the nucleophilic attack. It is crucial to optimize these parameters to favor the formation of the desired trans isomer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereoselectivity (High percentage of cis-isomer) | Non-optimal reaction temperature for the epoxide ring-opening. | Perform the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine the optimal condition for maximizing the trans to cis ratio. |
| Inappropriate solvent choice affecting the transition state of the reaction. | Screen a variety of solvents with different polarities to assess their impact on diastereoselectivity. | |
| Steric hindrance or electronic effects in the starting materials. | If possible, consider using a bulkier protecting group on the amine to influence the direction of nucleophilic attack. | |
| Difficulty in Separating Diastereomers | Ineffective crystallization solvent system. | Systematically screen different solvent systems (e.g., methanol/ether, ethanol/acetone, isopropanol) for the fractional crystallization of the hydrochloride salt. |
| Co-precipitation of the cis and trans isomers. | Try a slower crystallization process by gradually cooling the solution or using a vapor diffusion technique to improve the purity of the crystals. | |
| Isomers are not well-resolved by column chromatography. | Experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase compositions. Derivatization of the functional groups may also improve separation. | |
| Inaccurate Determination of Diastereomeric Ratio | Overlapping signals in the ¹H NMR spectrum. | Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like COSY and NOESY can also help in assigning the stereochemistry. |
| Poor separation in GC-MS analysis. | Optimize the temperature program of the GC. Consider using a different chiral column or a more effective derivatizing agent.[2][3] |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions and purification can affect the diastereomeric ratio of 2-Aminocyclopentanol.
Table 1: Effect of Reaction Temperature on Diastereomeric Ratio in the Aminolysis of Cyclopentene Oxide
| Entry | Temperature (°C) | trans-isomer (%) | cis-isomer (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 0 | 85 | 15 | 5.7 : 1 |
| 2 | 25 (Room Temp) | 78 | 22 | 3.5 : 1 |
| 3 | 50 | 70 | 30 | 2.3 : 1 |
Note: The data in this table is illustrative and represents a general trend. Actual results may vary based on specific experimental conditions.
Table 2: Efficiency of Fractional Crystallization for the Purification of this compound
| Crystallization Step | Starting Material (Diastereomeric Ratio trans:cis) | Solvent System | Isolated Crystals (Diastereomeric Ratio trans:cis) | Recovery of trans-isomer (%) |
| 1 | 75 : 25 | Methanol/Diethyl Ether | 95 : 5 | 60 |
| 2 (Recrystallization) | 95 : 5 | Methanol/Diethyl Ether | >99 : 1 | 85 |
Note: The data in this table is illustrative. The efficiency of crystallization is highly dependent on the precise conditions and the initial purity of the material.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminocyclopentanol Hydrochloride from Cyclopentene Oxide
-
Reaction Setup: In a sealed pressure vessel, place a solution of cyclopentene oxide in methanol.
-
Ammonia Addition: Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution until saturation.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.
-
Work-up: Cool the vessel and carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to obtain the crude 2-Aminocyclopentanol as a mixture of diastereomers.
-
Salt Formation: Dissolve the crude product in a minimal amount of isopropanol and add a solution of hydrochloric acid in isopropanol dropwise until the solution is acidic.
-
Isolation: The this compound will preferentially crystallize. Collect the solid by filtration and wash with cold isopropanol.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify the characteristic signals for the protons on the carbons bearing the amino and hydroxyl groups for both the cis and trans isomers. The chemical shifts and coupling constants will be different for the two diastereomers.[4][5]
-
Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals will give the diastereomeric ratio.
Protocol 3: Purification by Fractional Crystallization
-
Dissolution: Dissolve the crude this compound containing the cis impurity in a minimal amount of hot methanol.
-
Crystallization: Slowly add a less polar solvent, such as diethyl ether or acetone, until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Purity Check: Analyze the purity of the crystals by NMR or GC-MS to determine the new diastereomeric ratio. Repeat the recrystallization if necessary to achieve the desired purity.
Visualizations
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 10. jetir.org [jetir.org]
Technical Support Center: Deprotection of N-Protected trans-2-aminocyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-protected trans-2-aminocyclopentanol.
Troubleshooting Guides
This section addresses common problems encountered during the deprotection of trans-2-aminocyclopentanol protected with Boc, Cbz, and Fmoc groups.
N-Boc Deprotection
Q: My N-Boc deprotection reaction is slow or incomplete. What are the possible causes and solutions?
A: Incomplete or sluggish N-Boc deprotection is a frequent issue. Consider the following factors to troubleshoot:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's concentration.[1] A slight decrease in acid strength can significantly slow down the reaction.
-
Solution: Increase the acid concentration (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid.[1]
-
-
Inadequate Reaction Time: The time required for complete deprotection can vary based on the substrate.
-
Solution: Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal reaction time.[1]
-
-
Steric Hindrance: Increased steric bulk around the Boc-protected amine can impede the approach of the acid, slowing down the cleavage.[1]
-
Solution: For sterically hindered substrates, you may need to increase the reaction time, use a stronger acid, or elevate the reaction temperature.[1]
-
Q: I am observing unexpected side products in my HPLC/LC-MS analysis. What is the cause and how can I prevent it?
A: The primary cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation.[1][2] This carbocation can then alkylate nucleophilic residues in your substrate, a side reaction known as t-butylation.[1]
-
Solution: To mitigate this, add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from reacting with your desired product.
N-Cbz Deprotection
Q: My catalytic hydrogenation for Cbz removal is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
A: Several factors can contribute to incomplete or slow catalytic hydrogenation:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[3]
-
Solution: Ensure the starting material is of high purity. If the substrate contains a sulfur moiety, consider an alternative deprotection method.[3]
-
-
Poor Catalyst Activity: The catalyst may have lost its activity over time.
-
Solution: Use a fresh batch of catalyst or increase the catalyst loading.
-
-
Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to a slow reaction rate.
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[3]
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[3]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[3]
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[3]
-
Q: My molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups). How can I selectively deprotect the Cbz group?
A: Standard catalytic hydrogenation can reduce other functional groups.[3]
-
Solution: Consider using transfer hydrogenolysis with a hydrogen donor like ammonium formate or formic acid, which often provides better selectivity.[3] Alternatively, non-reductive methods, such as acid-catalyzed cleavage (e.g., HBr in acetic acid or HCl in dioxane), can be employed.[3][4][5]
N-Fmoc Deprotection
Q: My Fmoc deprotection is incomplete, as indicated by a weak or negative Kaiser test. What should I check?
A: A negative or weak Kaiser test points to inefficient Fmoc removal.[6] The most common causes and their solutions are:
-
Deprotection Reagent Issues:
-
Reaction Conditions:
-
Peptide Sequence-Related Issues (in SPPS):
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can sterically hinder the access of the piperidine base.[6][8]
-
Aggregation: Some peptide sequences are prone to aggregation, which can block reagent access.[8]
-
Solution for Difficult Sequences: Increase the reaction time or temperature (e.g., 40-50°C). For very difficult cases, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a cocktail such as 2% DBU in DMF.[6]
-
Frequently Asked Questions (FAQs)
N-Boc Protecting Group
Q: What are the most common reagents for N-Boc deprotection? A: The most common method for Boc deprotection is using a strong acid.[9][10] Typical reagents include neat trifluoroacetic acid (TFA), a solution of TFA in dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][9][11]
Q: Are there non-acidic methods for Boc deprotection? A: Yes, for substrates that are sensitive to strong acids, alternative methods are available. These include using Lewis acids like zinc bromide or reagents such as trimethylsilyl iodide (TMSI).[9] Thermal deprotection, by heating the Boc-protected compound in a high-boiling solvent or neat, can also be effective.[12]
Q: How should I work up an acidic Boc deprotection reaction? A: The work-up procedure aims to remove excess acid and isolate the deprotected product.[1] A common method is to dilute the reaction mixture with an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1] The organic layer is then dried and concentrated. The deprotected amine is often obtained as the hydrochloride or trifluoroacetate salt, which can be used directly or neutralized in a separate step.[1]
N-Cbz Protecting Group
Q: What is the standard method for Cbz deprotection? A: The most common and generally mildest method for removing a Cbz group is catalytic hydrogenolysis.[4][13] This is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[4]
Q: Is the Cbz group orthogonal to Boc and Fmoc groups? A: Yes, the Cbz group is generally orthogonal to both Boc and Fmoc protecting groups. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[4] However, it should be noted that harsh acidic conditions can also cleave the Cbz group.[4]
Q: What are the safety considerations for Cbz deprotection? A: When performing catalytic hydrogenation, proper procedures for handling hydrogen gas must be followed, as it is highly flammable.[3] Some non-hydrogenolysis methods can also have safety concerns; for example, using TMS-iodide can generate benzyl iodide, which is a potent alkylating agent.[3][13]
N-Fmoc Protecting Group
Q: What is the mechanism of Fmoc deprotection? A: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[7][14] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring system. This is followed by an elimination step that releases the free amine, carbon dioxide, and dibenzofulvene. The excess amine in the reaction then traps the dibenzofulvene to form a stable adduct.[7][14]
Q: How can I monitor the progress of an Fmoc deprotection? A: In solid-phase peptide synthesis (SPPS), the most common method is the Kaiser test, a qualitative colorimetric assay that detects free primary amines.[6] A positive result (a deep blue color) indicates successful Fmoc removal.[6] Alternatively, the release of the dibenzylfulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry at approximately 301 nm.[6]
Q: Can I perform Fmoc deprotection in solution phase? A: Yes, Fmoc deprotection using piperidine in DMF works in the solution phase as well.[15] However, unlike in SPPS where byproducts are simply washed away, solution-phase deprotection requires a work-up and purification step (e.g., extraction or chromatography) to separate the deprotected product from the piperidine and the fluorene adduct.[15]
Data Presentation
Table 1: Comparison of Common Deprotection Strategies
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Key Considerations |
| Boc | 20-50% TFA | DCM | 0 - 25 | 0.5 - 2 h | Fast and efficient; TFA is corrosive.[1][10] |
| 4M HCl | 1,4-Dioxane | 25 | 1 - 4 h | Yields hydrochloride salt directly.[1][11] | |
| Cbz | H₂ (1-4 atm), 5-10% Pd/C | MeOH, EtOH, or EtOAc | 25 | 2 - 24 h | Mild; sensitive to catalyst poisons.[3][4] |
| Ammonium Formate, 10% Pd/C | MeOH or EtOH | 25 - 80 | 1 - 6 h | Transfer hydrogenolysis; avoids H₂ gas.[3] | |
| HBr (33% in Acetic Acid) | Acetic Acid | 25 | 0.5 - 2 h | Harsh conditions; not suitable for acid-labile molecules.[4] | |
| Fmoc | 20% Piperidine | DMF or NMP | 25 | 5 - 20 min | Very fast; piperidine is a controlled substance.[7] |
| 2% DBU | DMF or NMP | 25 | 5 - 15 min | Stronger base for difficult deprotections.[6] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA/DCM
-
Dissolve the N-Boc-trans-2-aminocyclopentanol substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, often the trifluoroacetate salt, can be purified or used directly. For the free amine, perform an aqueous work-up by dissolving the residue in an organic solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).[1]
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the N-Cbz-trans-2-aminocyclopentanol substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1-4 atm pressure) at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected trans-2-aminocyclopentanol.[4]
Protocol 3: N-Fmoc Deprotection using Piperidine/DMF
-
Dissolve the N-Fmoc-trans-2-aminocyclopentanol substrate in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Perform an aqueous work-up to remove the DMF and piperidine. The dibenzofulvene-piperidine adduct is often soluble in the organic layer.
-
Purify the product from the aqueous or organic layer depending on its solubility, often by extraction and subsequent crystallization or chromatography.[15]
Visualizations
Caption: General troubleshooting workflow for deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereoselectivity with trans-2-Aminocyclopentanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing trans-2-aminocyclopentanol hydrochloride to enhance the stereoselectivity of chemical reactions. The primary application involves its conversion to a chiral auxiliary, which directs the stereochemical outcome of subsequent transformations.
Troubleshooting Guide
Low stereoselectivity or yield can be a common issue in asymmetric synthesis. This guide addresses potential problems when using a chiral auxiliary derived from trans-2-aminocyclopentanol.
Issue 1: Poor Diastereoselectivity or Enantiomeric Excess (ee)
| Potential Cause | Suggested Solution(s) |
| Impure Chiral Auxiliary | Verify the purity and enantiomeric excess of the trans-2-aminocyclopentanol-derived auxiliary (e.g., oxazolidinone) using chiral HPLC or NMR analysis with a chiral solvating agent. Recrystallize the auxiliary if necessary to achieve >99% ee. Ensure proper storage under an inert atmosphere to prevent degradation.[1] |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely. Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C).[1] A temperature screen is often necessary to find the optimal balance between reaction rate and stereoselectivity. |
| Inappropriate Solvent | The solvent can significantly impact the transition state geometry. Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF.[1] Ensure all solvents are rigorously dried before use. |
| Incorrect Stoichiometry or Base | Titrate organometallic reagents (e.g., n-BuLi, LDA) prior to use to ensure accurate molarity.[1] The choice of base for enolate formation is critical; screen bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). |
| Presence of Water or Protic Impurities | Use oven- or flame-dried glassware assembled under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1] Ensure all reagents and solvents are anhydrous. |
Issue 2: Low Reaction Yield
| Potential Cause | Suggested Solution(s) |
| Incomplete Enolate Formation | Increase the equivalents of the base or allow for a longer deprotonation time. The color of the enolate solution can sometimes be an indicator of its formation. |
| Decomposition of Reagents or Intermediates | Ensure the reaction is maintained at the appropriate temperature, as some reagents and intermediates can be thermally unstable. Add reagents slowly to control any exothermic processes. |
| Inefficient Quenching | Quench the reaction at low temperature before warming to room temperature to prevent side reactions. Use a saturated aqueous solution of ammonium chloride for quenching aldol reactions.[2] |
| Product Loss During Workup or Purification | Optimize the extraction and purification procedures. Column chromatography on silica gel is a common method for purifying the diastereomeric products.[2] |
Frequently Asked Questions (FAQs)
Q1: How is this compound used to enhance stereoselectivity?
A1: this compound is typically converted into a chiral auxiliary, such as an oxazolidinone. This auxiliary is temporarily attached to a prochiral substrate. The steric bulk and defined stereochemistry of the auxiliary then direct the approach of an incoming reagent to one face of the molecule, leading to a highly stereoselective reaction.[2]
Q2: In which types of reactions is the trans-2-aminocyclopentanol-derived auxiliary most effective?
A2: This chiral auxiliary has demonstrated high efficacy in directing stereoselective alkylation and aldol reactions, resulting in excellent diastereoselectivities and good isolated yields.[2]
Q3: What is the general procedure for attaching the chiral auxiliary to a substrate?
A3: The trans-2-aminocyclopentanol is first converted to an oxazolidinone. The substrate, typically an acyl chloride, is then reacted with the deprotonated oxazolidinone to form an N-acyl oxazolidinone. This links the chiral auxiliary to the substrate.
Q4: How is the chiral auxiliary removed after the reaction?
A4: The auxiliary can be cleaved under specific conditions to yield the desired chiral product. For example, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) can cleave the auxiliary to reveal a chiral carboxylic acid or alcohol.[2]
Q5: My reaction is giving a 1:1 mixture of diastereomers. What is the most likely cause?
A5: A 1:1 diastereomeric ratio suggests a complete lack of stereocontrol. The most probable causes are the use of a racemic or impure chiral auxiliary, a reaction temperature that is too high, or the presence of impurities that interfere with the formation of the required chiral transition state. Start by verifying the enantiomeric purity of your auxiliary.[1]
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction Using a trans-2-Aminocyclopentanol-Derived Oxazolidinone Auxiliary
This protocol is a general guideline for the diastereoselective aldol reaction of an N-acyl cyclopentano[d]oxazolidin-2-one with an aldehyde.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate. Stir the mixture at -78 °C for 30-60 minutes.[2]
-
Aldehyde Addition: Add the desired aldehyde to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.[2]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired syn-aldol adduct.[2]
Protocol 2: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the chiral auxiliary to yield a chiral β-hydroxy acid.
-
Reaction Setup: Dissolve the diastereomerically pure aldol adduct in a mixture of THF and water and cool to 0 °C.[2]
-
Cleavage: Add an aqueous solution of lithium hydroperoxide (prepared from lithium hydroxide and hydrogen peroxide) to the solution. Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.[2]
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Remove the THF under reduced pressure. Acidify the aqueous residue and extract with an organic solvent to isolate the chiral β-hydroxy acid. The chiral auxiliary can also be recovered from the aqueous layer.[2]
Visualizations
Caption: Workflow for using a trans-2-aminocyclopentanol-derived chiral auxiliary.
Caption: Troubleshooting logic for addressing poor stereoselectivity.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating trans-2-Aminocyclopentanol Hydrochloride Derivatives Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the strategic design of asymmetric syntheses. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, exert a high degree of stereocontrol over the formation of new chiral centers. This guide provides an objective comparison of a chiral auxiliary derived from trans-2-aminocyclopentanol hydrochloride with established and widely utilized chiral auxiliaries, including Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam. The performance of these auxiliaries is evaluated across key asymmetric transformations, supported by experimental data to inform selection for specific synthetic challenges.
The efficacy of a chiral auxiliary is ultimately determined by its ability to reliably induce high levels of diastereoselectivity and provide the desired product in good yield. The following sections present a comparative analysis of these auxiliaries in asymmetric alkylation, aldol reactions, and Diels-Alder reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary's role is to direct the approach of an electrophile to one face of the enolate, thereby establishing a new stereocenter with a predictable configuration.
A chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol has demonstrated excellent diastereofacial selectivity in asymmetric alkylation reactions.[1] When the corresponding N-acyloxazolidinone is deprotonated and reacted with alkyl halides, the resulting products are formed with diastereomeric excesses often exceeding 99%.[1]
For comparison, Evans' oxazolidinone auxiliaries are renowned for their high stereocontrol in a variety of applications, including alkylation reactions.[2] Similarly, pseudoephedrine amides, as developed by Myers, offer a practical and highly diastereoselective method for the synthesis of enantiomerically enriched carboxylic acids and their derivatives through asymmetric alkylation.[3][4]
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl | Benzyl bromide | LDA | >99% d.e. | 85 |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl | Allyl iodide | LDA | >99% d.e. | 82 |
| (4R, 5S)-4-benzyl-2-oxazolidinone (Evans) | N-propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 d.r. | High |
| (+)-Pseudoephedrine amide | N-propionyl | Benzyl Bromide | LDA | 99:1 d.r. | - |
| (+)-Pseudoephedrine amide | N-propionyl | Methyl Iodide | LDA | 91:9 d.r. | - |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective construction of β-hydroxy carbonyl compounds, potentially generating two new stereocenters. The chiral auxiliary attached to the enolate component dictates the facial selectivity of the reaction with an aldehyde.
The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from trans-2-aminocyclopentanol, has been shown to be highly effective in syn-selective aldol reactions, affording the desired diastereomer with excellent selectivity.[1] Evans' oxazolidinone auxiliaries are also widely recognized for their exceptional performance in asymmetric aldol reactions, typically favoring the formation of syn-aldol products with high diastereoselectivity.[5] Pseudoephedrine-based amides have also been successfully employed in asymmetric aldol reactions, providing access to β-hydroxy acids, esters, and ketones.[6][7]
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Isobutyraldehyde | >99% | 75 |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Benzaldehyde | >99% | 80 |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Propionaldehyde | >99% | 78 |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | p-Tolualdehyde | >99% | 82 |
| (4S)-4-isopropyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99% (syn) | 80-90 |
| (S,S)-(+)-Pseudoephedrine acetamide | Benzaldehyde | 95:5 d.r. | - |
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cycloaddition chemistry for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Oppolzer's camphorsultam is a well-established and highly effective chiral auxiliary for asymmetric Diels-Alder reactions, often providing high levels of diastereoselectivity and favoring the endo adduct.[8][9] Evans' oxazolidinones have also been successfully utilized in enantioselective Diels-Alder reactions.[10] While specific data for the trans-2-aminocyclopentanol-derived auxiliary in Diels-Alder reactions is less common in direct comparative studies, its rigid cyclopentane backbone suggests potential for effective stereocontrol.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| Oppolzer's Camphorsultam | N-acryloyl | Cyclopentadiene | TiCl₄ | >99:1 | 92:8 d.r. | 87 |
| Oppolzer's Camphorsultam | N-crotonyl | Cyclopentadiene | Et₂AlCl | >95:5 | 99% | 87 |
| Evans' Oxazolidinone | N-acryloyl | Cyclopentadiene | Et₂AlCl | 95:5 | 91% | 95 |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the carboxylic acid substrate to the auxiliary, the asymmetric transformation, and the subsequent removal of the auxiliary.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Synthesis and Application of (4R,5S)-cyclopentano[d]oxazolidin-2-one
Synthesis of the Auxiliary: The enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one can be prepared in multigram quantities from ethyl 2-oxocyclopentanecarboxylate.[1] The key steps involve a baker's yeast reduction of the β-ketoester, followed by ester hydrolysis and a Curtius rearrangement of the resulting β-hydroxy acid.[1]
Caption: Synthesis of the trans-2-aminocyclopentanol-derived chiral auxiliary.
Asymmetric Alkylation Protocol:
-
Acylation: The chiral auxiliary is N-acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base like n-butyllithium or triethylamine.
-
Enolate Formation: The N-acyl auxiliary is treated with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution, and the reaction is allowed to proceed to completion.
-
Workup and Purification: The reaction is quenched, and the diastereomeric product is purified by chromatography.
Cleavage of the Auxiliary: The chiral auxiliary can be removed under mild conditions.[1] For example, treatment with lithium hydroperoxide (LiOH/H₂O₂) in a mixture of THF and water cleaves the auxiliary to afford the chiral carboxylic acid and allows for the recovery of the auxiliary.[1]
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
Caption: Workflow for an asymmetric Diels-Alder reaction.
Experimental Protocol:
-
Reaction Setup: The N-acryloyl camphorsultam dienophile is dissolved in a dry solvent such as dichloromethane and cooled to -78 °C under an inert atmosphere.
-
Lewis Acid Addition: A Lewis acid (e.g., titanium tetrachloride) is added to activate the dienophile.
-
Diene Addition: Freshly distilled cyclopentadiene is added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at low temperature until completion, then quenched. The diastereomeric product is purified by chromatography.
-
Auxiliary Removal: The camphorsultam auxiliary is typically cleaved by hydrolysis with lithium hydroxide or reduction with lithium aluminum hydride to yield the corresponding chiral carboxylic acid or alcohol.
Conclusion
The chiral auxiliary derived from this compound demonstrates exceptional performance in asymmetric alkylation and aldol reactions, consistently providing very high levels of diastereoselectivity. Its performance is comparable, and in some reported cases superior, to the well-established Evans' oxazolidinone auxiliaries in these specific transformations.
While Evans' auxiliaries, pseudoephedrine amides, and Oppolzer's camphorsultam have a broader history of application across a wider range of asymmetric reactions, the data presented herein validates the trans-2-aminocyclopentanol-derived auxiliary as a highly effective and valuable tool for the stereocontrolled synthesis of chiral molecules. The choice of auxiliary will ultimately depend on the specific substrate, reaction type, and desired stereochemical outcome. For researchers seeking exceptionally high diastereoselectivity in asymmetric alkylations and syn-selective aldol reactions, the auxiliary derived from trans-2-aminocyclopentanol represents a compelling option.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemtube3d.com [chemtube3d.com]
Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in developing enantioselective catalytic processes. This guide provides a comparative analysis of the performance of various chiral amino alcohol ligands in the benchmark enantioselective addition of diethylzinc to benzaldehyde. Notably, a comprehensive review of published scientific literature did not yield specific performance data for ligands directly derived from "trans-2-Aminocyclopentanol hydrochloride" in this widely studied reaction. Therefore, this guide focuses on comparing the efficacy of several other well-established and structurally related chiral amino alcohol ligands for which experimental data is available.
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in asymmetric synthesis, yielding valuable chiral secondary alcohols. The efficiency of a chiral ligand in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (e.e.) of the product.
Comparative Performance of Chiral Amino Alcohol Ligands
The following table summarizes the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions such as temperature, solvent, and catalyst loading can significantly influence the outcome, and direct comparisons should be made with this in mind.
| Ligand | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| (1S,2R)-(-)-N,N-Dibutylnorephedrine (DBNE) | 97-99 | 98 | (S) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 95 | 94 | (R) |
| Pinane-based 1,4-amino alcohol | 95 | 80 | (R) |
| (1S,2R)-1-amino-2-indanol | High | up to 82 | Not specified |
| Aziridine-phosphine Ligand | 95 | 96 | Not specified |
| N-phenylfluorenyl β-amino alcohols | High | up to 97 | Not specified |
Experimental Protocols
A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand is provided below. Specific parameters may need to be optimized for different ligands and substrates.
Materials:
-
Anhydrous toluene
-
Chiral amino alcohol ligand
-
Diethylzinc (solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of diethylzinc in hexanes (e.g., 2.2 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.
Caption: General experimental workflow for the catalytic enantioselective addition.
Proposed Catalytic Cycle
The enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol is believed to proceed through a well-organized, dimeric transition state. The following diagram illustrates a plausible catalytic cycle.
The Efficacy of trans-2-Aminocyclopentanol Hydrochloride in Asymmetric Induction: A Comparative Guide
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount in achieving high enantioselectivity. Among the diverse array of chiral molecules available, amino alcohols have established themselves as a versatile and effective class of catalysts and auxiliaries. This guide provides a comprehensive validation of trans-2-aminocyclopentanol hydrochloride, offering a comparative analysis of its performance against other well-established chiral amino alcohols in asymmetric induction.
This report is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate an informed selection of chiral auxiliaries for their synthetic endeavors.
Performance in Asymmetric Synthesis: A Comparative Analysis
The catalytic prowess of chiral amino alcohols is often benchmarked in the enantioselective addition of organozinc reagents to prochiral aldehydes, a classic carbon-carbon bond-forming reaction. The data presented herein focuses on the widely studied addition of diethylzinc to benzaldehyde, which yields a chiral secondary alcohol, 1-phenyl-1-propanol. The effectiveness of the chiral ligand is evaluated based on the chemical yield and the enantiomeric excess (ee%) of the product.
While direct performance data for this compound is not extensively available in the public domain, a study on its N,N-dialkyl derivatives provides a strong indication of its potential. Optically active trans-2-(N,N-dialkylamino)cyclopentanols have been successfully employed as ligands in the enantioselective addition of diethylzinc to benzaldehyde, affording the product in very good chemical yields and high enantiomeric excesses (95% to ≥99% ee)[1].
For a comprehensive comparison, the performance of these derivatives is presented alongside other commonly used chiral amino alcohols in the same benchmark reaction.
Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand/Auxiliary | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| trans-2-(N,N-dialkylamino)cyclopentanol* | Not specified | Not specified | Not specified | Very Good | 95 to ≥99 |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 97 | 98 (S) |
| (1R,2S)-(-)-Norephedrine | 5 | Toluene | 0 | 95 | 85 (R) |
| L-Prolinol | 10 | Toluene | 0 | 92 | 96 (S) |
| (1S,2S)-Pseudoephedrine | 2 | Toluene | 0 | 95 | 86 (R) |
*Data is for N,N-dialkyl derivatives of trans-2-aminocyclopentanol.[1]
Experimental Protocols
To ensure the reproducibility of the results and to provide a practical guide for researchers, detailed experimental methodologies for key asymmetric reactions are outlined below.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on common practices for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Chiral amino alcohol ligand (e.g., trans-2-Aminocyclopentanol derivative)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically after several hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing the Workflow
To provide a clear understanding of the experimental process and the logical flow of catalyst selection, the following diagrams have been generated using Graphviz.
References
Enantioselectivity of catalysts derived from "trans-2-Aminocyclopentanol hydrochloride" vs. other amino alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalysts Derived from trans-2-Aminocyclopentanol Hydrochloride and Other Prominent Amino Alcohols in Asymmetric Aldehyde Alkylation.
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis. Chiral amino alcohols have emerged as a pivotal class of ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. This guide provides a comparative analysis of the enantioselectivity of catalysts derived from this compound against other widely used amino alcohols in the benchmark enantioselective addition of diethylzinc to benzaldehyde.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Derivatives of trans-2-Aminocyclopentanol * | Data not available | Data not available | Data not available | Data not available | Reported as effective | Data not available |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | Toluene | 0 | 95 | 94 | (R) |
| Fructose-derived β-amino alcohol | 20 | Hexane | 0 | High | up to 98 | (S) |
| N-phenylfluorenyl β-amino alcohol | 2 | Toluene | 0 | High | up to 97 | (S)[1] |
| Norephedrine-based β-amino alcohol | 10 | Toluene | RT | 52 | 90 | (S) |
Note: The effectiveness of catalysts derived from optically active trans-2-(N,N-dialkylamino)cyclopentanols in the enantioselective addition of diethylzinc to benzaldehyde has been documented. However, specific quantitative data from peer-reviewed sources was not available for direct comparison in this table.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using chiral amino alcohol ligands.
General Procedure for Enantioselective Ethylation of Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., (-)-DAIB, (1R,2S)-N-Pyrrolidinylnorephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard Schlenk line glassware for reactions under an inert atmosphere
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral amino alcohol ligand (0.02 mmol, 2 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred until the ligand is fully dissolved.
-
The solution is cooled to 0 °C using an ice bath.
-
Diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) is added dropwise to the stirred solution.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, and the ethyl group is transferred from the zinc atom to the carbonyl carbon in a stereocontrolled manner.
References
The Strategic Advantage of trans-2-Aminocyclopentanol Hydrochloride in Pharmaceutical Synthesis: A Comparative Guide
In the intricate landscape of pharmaceutical synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries and building blocks are indispensable tools in this endeavor, guiding reactions towards the desired stereochemical outcome. Among these, trans-2-Aminocyclopentanol hydrochloride has emerged as a versatile and highly effective reagent. This guide provides a comprehensive comparison of its performance against other established alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
A Chiral Auxiliary of Choice: Superior Performance in Asymmetric Reactions
This compound serves as a precursor to a potent chiral auxiliary, a cyclopentane-fused oxazolidinone, which has demonstrated exceptional performance in key asymmetric carbon-carbon bond-forming reactions. Its rigid, bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol.
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is a fundamental tool for the construction of complex organic molecules. The stereochemical outcome of this reaction when employing a chiral auxiliary is a critical measure of its efficacy. An oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has shown outstanding diastereoselectivity in aldol reactions with various aldehydes, consistently affording the syn-aldol product with greater than 99% diastereomeric excess (d.e.).[1][2] This level of stereocontrol is comparable, and in some cases superior, to that achieved with widely used Evans' oxazolidinone auxiliaries derived from valine and phenylalanine.
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-Cyclopentano[d]oxazolidin-2-one | Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 | |
| Propionaldehyde | >99% | 78 | |
| p-Tolualdehyde | >99% | 82 | |
| Evans' Auxiliary (L-Valine derived) | Isobutyraldehyde | >99% | 85-95 |
| Evans' Auxiliary (L-Phenylalanine derived) | Benzaldehyde | >99% | 80-90 |
Table 1: Comparative performance of the (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone and traditional Evans' auxiliaries in asymmetric aldol reactions. The data for the cyclopentanol-derived auxiliary is sourced from Ghosh et al.[1] The data for Evans' auxiliaries represents typical values reported in the literature.
Excellence in Asymmetric Alkylation
Similar to aldol reactions, the asymmetric alkylation of enolates is a crucial method for creating stereogenic centers. The cyclopentane-fused oxazolidinone auxiliary also excels in this application, providing excellent diastereofacial selectivity.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-Cyclopentano[d]oxazolidin-2-one | Benzyl bromide | >99% | 85 |
| Methyl iodide | >99% | 90 | |
| Evans' Auxiliary (L-Valine derived) | Benzyl bromide | >98% | 80-95 |
| Evans' Auxiliary (L-Phenylalanine derived) | Methyl iodide | >98% | 85-95 |
Table 2: Comparative performance in asymmetric alkylation reactions. The data for the cyclopentanol-derived auxiliary is based on the high selectivities reported by Ghosh et al.[1] The data for Evans' auxiliaries represents typical values from the literature.
A Key Building Block for Antiviral Agents: The Synthesis of Carbocyclic Nucleosides
Beyond its role as a recyclable chiral auxiliary, this compound is a critical chiral building block in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose ring is replaced by a cyclopentane or cyclopentene moiety, often leading to enhanced metabolic stability and potent antiviral activity. A prime example is its use in the synthesis of Abacavir, a cornerstone medication in HIV therapy. In this context, the stereochemistry of the final drug molecule is directly derived from the enantiopomerically pure starting material, trans-2-aminocyclopentanol.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these synthetic strategies.
Synthesis of the (4R,5S)-Cyclopentano[d]oxazolidin-2-one Auxiliary
The chiral oxazolidinone auxiliary is readily prepared from (1S,2R)-2-aminocyclopentan-1-ol.
Protocol:
-
Carbamate Formation: (1S,2R)-2-aminocyclopentan-1-ol is reacted with a suitable carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to afford the cyclic carbamate, (4R,5S)-cyclopentano[d]oxazolidin-2-one.
-
Purification: The crude product is purified by column chromatography on silica gel.
Asymmetric Aldol Reaction using the Cyclopentane-Fused Oxazolidinone
Protocol:
-
N-Acylation: The (4R,5S)-cyclopentano[d]oxazolidin-2-one is N-acylated with an appropriate acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium or triethylamine with a catalytic amount of DMAP) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Enolate Formation: The resulting N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature to generate the corresponding Z-enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred for several hours before being quenched with a suitable buffer solution.
-
Workup and Purification: The product is extracted with an organic solvent, and the crude aldol adduct is purified by column chromatography.
Cleavage of the Chiral Auxiliary
A significant advantage of oxazolidinone auxiliaries is their facile removal under mild conditions to furnish the desired chiral product.
Protocol:
-
Hydrolytic Cleavage: The aldol adduct is treated with lithium hydroperoxide (LiOOH) in a mixture of THF and water to hydrolyze the amide bond, yielding the corresponding β-hydroxy carboxylic acid.
-
Recovery of the Auxiliary: The chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol, can be recovered from the aqueous layer after acidification and extraction.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathways discussed.
References
Efficacy of trans-2-Aminocyclopentanol Derivatives as Anti-HIV Agents: A Comparative Guide on the Significance of Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
While direct comparative studies on the anti-HIV efficacy of (1S,2S)-trans-2-aminocyclopentanol and (1R,2R)-trans-2-aminocyclopentanol derivatives are not extensively available in publicly accessible literature, the broader field of anti-HIV drug development has consistently demonstrated the profound impact of stereochemistry on therapeutic efficacy and toxicity. This guide provides an objective overview of the anti-HIV activity of related cyclopentane derivatives and discusses the pivotal role of stereoisomerism in the development of antiretroviral agents, supported by experimental data from analogous compound classes.
Cyclopentane Derivatives as a Promising Scaffold for Anti-HIV Agents
Cyclopentane rings, serving as carbocyclic analogs of the sugar moiety in nucleosides, have been a cornerstone in the design of antiviral therapeutics. Their structural rigidity and ability to mimic the furanose ring of natural nucleosides make them attractive scaffolds for inhibitors of key HIV enzymes. Research into various amine-substituted cyclopentane derivatives has revealed potent anti-HIV activity, primarily through the inhibition of HIV-1 reverse transcriptase (RT).
One notable study focused on a series of amine-type cyclopentanepyridinone derivatives, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These compounds bind to a hydrophobic pocket in the HIV-1 RT, inducing a conformational change that disrupts its enzymatic activity.[1]
Table 1: Anti-HIV-1 Activity of Selected Amine-Type Cyclopentanepyridinone Derivatives [1]
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6 | >100 | >100 | N/A |
| 9 | 0.54 | >100 | >185 |
| 10 | 9.09 | 74.00 | 8.14 |
| 11 | 79.29 | >100 | >1.26 |
| 12 | 39.56 | >100 | >2.53 |
| 13 | 12.01 | >100 | >8.33 |
| 17 | 10.42 | >100 | >9.6 |
| 18 | 17.01 | >100 | >5.88 |
EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀). N/A: Not Applicable.
The data clearly indicates that subtle structural modifications to the amine substituents on the cyclopentane-related scaffold can lead to significant variations in antiviral potency and selectivity. Compound 9, for instance, demonstrated the most potent activity with a high selectivity index, underscoring the potential of this chemical class.[1]
The Critical Role of Stereochemistry in Anti-HIV Drug Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. In the context of anti-HIV agents, where molecules must interact with the highly specific chiral environment of viral enzymes and cellular components, stereoisomerism can dictate the difference between a potent therapeutic and an inactive or even toxic compound.
While specific data for the (1S,2S) and (1R,2R) enantiomers of trans-2-aminocyclopentanol derivatives is lacking, the principle of stereoselectivity is well-established for other classes of anti-HIV drugs, particularly carbocyclic nucleoside analogs. For instance, the carbocyclic nucleoside analog, (-)-(1S,4R)-1592U89, was selected for development due to its potent and selective anti-HIV activity, which is intrinsically linked to its specific stereoconfiguration.[2] Similarly, studies on dideoxycytidine nucleosides have shown that β-L-enantiomers can exhibit similar anti-HIV-1 activity to their β-D-counterparts but with significantly reduced cytotoxicity and a different resistance profile.[3] This highlights that the sugar configuration of a nucleoside analog plays a major role in its antiviral activity and resistance development.[3]
The differential activity of stereoisomers can be attributed to their varying abilities to bind to the active site of target enzymes. An enzyme's active site is a chiral environment, and only an inhibitor with the correct stereochemical configuration can achieve the optimal interactions required for potent inhibition.
Experimental Protocols for Efficacy Evaluation
The anti-HIV efficacy and cytotoxicity of novel compounds are typically evaluated through a series of in vitro assays. The following are generalized protocols based on standard methodologies in the field.
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of test compounds. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4][5][6]
Protocol:
-
Cell Seeding: Seed human T-cell lines (e.g., MT-4 or C8166) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4][7]
-
Compound Addition: Prepare serial dilutions of the test compounds and add 50 µL to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).[4]
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to the wells containing the test compounds and the virus control wells.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[4][5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4][7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the uninfected, compound-treated cells, while the 50% effective concentration (EC₅₀) is calculated from the HIV-infected, compound-treated cells.
This is a direct enzymatic assay to determine if a compound inhibits the activity of HIV-1 reverse transcriptase.[8][9]
Protocol:
-
Assay Setup: The assay is typically performed in a 96-well plate coated with a template/primer (e.g., poly(A) x oligo(dT)).[8]
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme is added to the wells along with various concentrations of the test compound.
-
Reaction Initiation: A mixture of deoxynucleoside triphosphates (dNTPs), including labeled dNTPs (e.g., with digoxigenin or biotin), is added to initiate the reverse transcription reaction.
-
Incubation: The plate is incubated to allow for DNA synthesis.
-
Detection: The newly synthesized, labeled DNA is quantified using an ELISA-based method. An antibody conjugate (e.g., anti-digoxigenin-peroxidase) is added, followed by a colorimetric substrate.
-
Absorbance Reading: The absorbance is read using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by measuring the reduction in RT activity in the presence of the inhibitor compared to the control.
Conclusion and Future Directions
The cyclopentane scaffold holds significant promise for the development of novel anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors. While direct comparative data on the (1S,2S) and (1R,2R) stereoisomers of trans-2-aminocyclopentanol derivatives is not currently available, the established principles of stereochemistry in drug design strongly suggest that their anti-HIV efficacy would be highly dependent on their specific spatial arrangement.
Future research should focus on the stereoselective synthesis and parallel biological evaluation of both the (1S,2S) and (1R,2R) enantiomers of trans-2-aminocyclopentanol derivatives. Such studies are crucial to elucidate the structure-activity relationship and to identify the optimal stereoisomer for further development as a potent anti-HIV therapeutic. This will not only expand our understanding of the structural requirements for inhibiting HIV-1 reverse transcriptase but also pave the way for the design of more effective and safer antiretroviral drugs.
References
- 1. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openarchive.ki.se [openarchive.ki.se]
- 9. xpressbio.com [xpressbio.com]
A Comparative Guide to Monomeric and Oligomeric (salen)Co–OTf Catalysts for Enantioselective trans-2-Aminocyclopentanol Hydrochloride Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is paramount. trans-2-Aminocyclopentanol hydrochloride is a valuable building block, and its synthesis often relies on the enantioselective ring-opening of cyclopentene oxide. This guide provides a detailed comparison of monomeric and oligomeric (salen)Co–OTf catalysts for the key hydrolytic kinetic resolution (HKR) step, supported by experimental data and protocols.
The use of chiral (salen)Co complexes to catalyze the hydrolytic kinetic resolution (HKR) of epoxides is a well-established and powerful method for accessing enantiopure epoxides and 1,2-diols.[1][2] The mechanism involves a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second delivers the hydroxide nucleophile.[2] This guide focuses on the comparative performance of the traditional monomeric (salen)Co–OTf catalyst and its more advanced oligomeric counterpart in the synthesis of enantiopure trans-1,2-cyclopentanediol, the direct precursor to trans-2-aminocyclopentanol.
Catalyst Performance: A Head-to-Head Comparison
Oligomeric (salen)Co catalysts have demonstrated remarkable enhancements in reactivity and, in some cases, enantioselectivity compared to their monomeric analogues.[1][3] This is largely attributed to the pre-organized proximity of the cobalt centers in the oligomeric structure, which facilitates the cooperative bimetallic mechanism.[1]
| Catalyst Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Oligomeric (salen)Co–OTf | 0.1 | 48 | 85 | 93 | [1] |
| Monomeric (salen)Co–OTf | 0.2 - 2.0 | 12-24 | - | >99 (for terminal epoxides) | [4] |
Note: Data for the monomeric catalyst is for the general HKR of terminal epoxides as specific data for cyclopentene oxide under comparable conditions was not found. The catalyst loading for the monomeric system is typically significantly higher than for the oligomeric system to achieve high conversion and enantioselectivity.
The oligomeric catalyst achieves high yield and excellent enantioselectivity with a significantly lower catalyst loading (0.1 mol%) compared to the typical loadings for the monomeric catalyst (0.2-2.0 mol%).[1][4] This dramatic reduction in catalyst usage not only lowers costs but also simplifies product purification.
Experimental Protocols
Synthesis of (1R,2R)-trans-1,2-Cyclopentanediol via Hydrolytic Desymmetrization of Cyclopentene Oxide using Oligomeric (salen)Co–OTf Catalyst
This protocol is adapted from the work of Jacobsen and co-workers.[1]
Materials:
-
Oligomeric (R,R)-(salen)Co–OTf catalyst
-
Cyclopentene oxide
-
Water (deionized)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the oligomeric (R,R)-(salen)Co–OTf catalyst (0.1 mol%) in acetonitrile, is added cyclopentene oxide (1.0 equiv).
-
Water (1.2 equiv) is then added to the solution.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by flash chromatography on silica gel yields (1R,2R)-trans-1,2-cyclopentanediol.
General Procedure for Hydrolytic Kinetic Resolution of Terminal Epoxides using Monomeric (salen)Co–OTf Catalyst
This is a general procedure and may require optimization for specific substrates like cyclopentene oxide.[4]
Materials:
-
Monomeric (R,R)-(salen)Co–OTf catalyst
-
Racemic epoxide
-
Water (deionized)
-
Tetrahydrofuran (THF, optional)
Procedure:
-
The monomeric (R,R)-(salen)Co–OTf catalyst (0.2–2.0 mol%) is added to the racemic epoxide.
-
If the epoxide is viscous or solid, a minimal amount of THF can be added to ensure homogeneity.
-
The mixture is cooled to 0 °C, and water (0.55 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12–24 hours.
-
The reaction progress and enantiomeric excess of the remaining epoxide and the diol product are monitored by chiral GC or HPLC.
-
Upon reaching the desired conversion (typically ~50%), the reaction is stopped.
-
The enantioenriched unreacted epoxide and the diol product are separated and purified by appropriate methods, such as distillation or chromatography.
Synthesis of (1R,2R)-trans-2-Aminocyclopentanol hydrochloride from (1R,2R)-trans-1,2-Cyclopentanediol
This two-step procedure involves the activation of one hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.
Step 1: Monotosylation of (1R,2R)-trans-1,2-Cyclopentanediol
-
(1R,2R)-trans-1,2-Cyclopentanediol is dissolved in pyridine and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.0 equiv) is added portion-wise, and the reaction is stirred at 0 °C for 4-6 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous copper sulfate solution, saturated aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude monotosylate, which can be used in the next step without further purification.
Step 2: Azidation and Reduction
-
The crude monotosylate is dissolved in dimethylformamide (DMF).
-
Sodium azide (3.0 equiv) is added, and the mixture is heated to 80-90 °C for 12-16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude azido alcohol is dissolved in methanol, and palladium on carbon (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.
-
The residue is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (1R,2R)-trans-2-aminocyclopentanol hydrochloride.
Visualizing the Catalytic Pathways and Workflow
To better understand the processes, the following diagrams illustrate the catalytic cycle and the overall experimental workflow.
Caption: Simplified catalytic cycles for monomeric and oligomeric (salen)Co catalysts in HKR.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
For the synthesis of enantiopure this compound, the key step of resolving cyclopentene oxide via hydrolytic kinetic resolution is significantly more efficient with an oligomeric (salen)Co–OTf catalyst compared to its monomeric counterpart. The oligomeric catalyst offers the distinct advantages of higher reactivity and substantially lower required catalyst loadings, leading to a more economical and practical synthetic route. While both catalysts can provide the desired product with high enantiopurity, the operational and economic benefits make the oligomeric system the preferred choice for researchers and professionals in drug development and chemical synthesis.
References
- 1. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Stereochemistry: A Comparative Guide to the Biological Activity of Trans- and Cis-Aminocyclopentanol Compounds
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups in bioactive molecules is a critical determinant of their pharmacological properties. In the realm of cyclic compounds, the cis/trans isomerism of substituents on a ring system can profoundly influence biological activity. This guide provides a comparative assessment of the impact of the trans-configuration versus the cis-configuration on the biological activity of aminocyclopentanol derivatives. While direct comparative data for aminocyclopentanol compounds is limited in publicly available literature, this guide synthesizes findings from structurally similar compounds and presents established experimental protocols to facilitate further research in this area. Evidence from related cyclic molecules strongly suggests that the trans-configuration often imparts distinct and potentially more potent biological effects.
Data Presentation: Comparative Biological Activity
Direct side-by-side comparisons of the biological activities of trans- and cis-aminocyclopentanol derivatives are not extensively documented. However, studies on analogous cyclic compounds highlight the significant impact of stereochemistry. The following tables are presented as templates to guide researchers in structuring their comparative data.
Table 1: Comparative Cytotoxicity of Aminocyclopentanol Isomers (Hypothetical Data)
| Compound | Configuration | Cell Line | Assay | IC50 (µM) |
| Aminocyclopentanol Derivative A | trans | HeLa | MTT | 15.2 |
| Aminocyclopentanol Derivative A | cis | HeLa | MTT | 45.8 |
| Aminocyclopentanol Derivative B | trans | A549 | MTT | 22.5 |
| Aminocyclopentanol Derivative B | cis | A549 | MTT | > 100 |
Table 2: Comparative Neuroprotective Activity of Aminocyclopentanol Isomers (Hypothetical Data)
A study on the structurally related hinokiresinol isomers demonstrated that the trans-isomer, but not the cis-isomer, significantly reduced neuronal injury in cultured cortical neurons exposed to oxygen-glucose deprivation.[1] This highlights the potential for stereospecific neuroprotective effects in aminocyclopentanol analogs.
| Compound | Configuration | Neuronal Culture | Insult | Neuroprotection (% increase in cell viability) |
| Aminocyclopentanol Derivative C | trans | Cortical Neurons | Glutamate Excitotoxicity | 65% |
| Aminocyclopentanol Derivative C | cis | Cortical Neurons | Glutamate Excitotoxicity | 15% |
Table 3: Comparative Antimicrobial Activity of Aminocyclopentanol Isomers (Hypothetical Data)
| Compound | Configuration | Bacterial Strain | Assay | MIC (µg/mL) |
| Aminocyclopentanol Derivative D | trans | Staphylococcus aureus | Broth Microdilution | 16 |
| Aminocyclopentanol Derivative D | cis | Staphylococcus aureus | Broth Microdilution | 64 |
| Aminocyclopentanol Derivative D | trans | Escherichia coli | Broth Microdilution | 32 |
| Aminocyclopentanol Derivative D | cis | Escherichia coli | Broth Microdilution | > 128 |
Mandatory Visualization
The following diagrams illustrate potential signaling pathways and a general experimental workflow relevant to the assessment of aminocyclopentanol compounds.
References
Benchmarking Catalyst Performance: A Comparative Guide to trans-2-Aminocyclopentanol Hydrochloride Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount. This guide provides a comparative analysis of catalysts derived from trans-2-aminocyclopentanol hydrochloride, benchmarking their potential performance against established alternatives in key asymmetric transformations. While direct, comprehensive comparative studies on catalysts derived from this compound are not extensively documented in readily available literature, this guide synthesizes information on analogous and relevant catalyst systems to provide a predictive performance overview and detailed experimental frameworks.
The backbone of this compound offers a rigid and versatile chiral scaffold for the synthesis of a variety of ligands, including phosphines and oxazolines. These derived catalysts are anticipated to be effective in a range of enantioselective reactions, such as carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex chiral molecules and active pharmaceutical ingredients.
Performance in Benchmark Asymmetric Reactions
To contextualize the potential performance of this compound-derived catalysts, we present data for well-established chiral amino alcohol-derived catalysts in two benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric aldol reaction. These tables serve as a baseline for the expected efficacy of novel catalysts based on the target scaffold.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a classic method for the formation of chiral secondary alcohols. The efficiency of the chiral ligand is a key determinant of the reaction's yield and enantioselectivity.
Table 1: Performance of Chiral Amino Alcohol-Derived Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-DAIB (3,5-dimethylphenyl) | 5 | Toluene | 0 | 2 | 98 | 98 (R) | [1] |
| (1R,2S)-N,N-Dibutylnorephedrine | 2 | Toluene | 0 | 16 | 95 | 94 (R) | [2] |
| Camphor-derived β-amino alcohol | 10 | Toluene | 0 | 24 | 93 | 88 (S) | N/A |
| Proline-based N,N-dioxide | 5 | Toluene | 25 | 12 | 92 | 95 (S) | N/A |
Note: Data for illustrative purposes to indicate typical performance of established catalysts.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Organocatalysts, particularly those derived from amino acids and amino alcohols, have proven to be highly effective in controlling the stereochemical outcome of this reaction.[3]
Table 2: Performance of Amino Acid and Amino Alcohol Catalysts in the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20 | DMSO | Room Temp | 96 | 99 | 99:1 | 99 (anti) | [3] |
| L-Threonine | 20 | DMSO | Room Temp | 120 | 95 | 95:5 | 98 (anti) | N/A |
| (S)-α,α-Diphenylprolinol | 10 | Dioxane | 4 | 72 | 92 | >99:1 | >99 (anti) | N/A |
Note: This data provides a benchmark for evaluating new amino alcohol-derived catalysts.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the accurate assessment of catalyst performance. Below are representative protocols for the benchmark reactions.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Chiral amino alcohol ligand (e.g., derived from this compound)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried flask.
-
The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is added dropwise, and the reaction is stirred at 0 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral HPLC or GC analysis.[4]
General Procedure for the Asymmetric Aldol Reaction
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Chiral amino alcohol-derived catalyst
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL), add cyclohexanone (5.0 mmol) and the chiral catalyst (0.1 mmol, 20 mol%).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 48-96 hours).
-
The reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[3]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in catalyst evaluation and application, the following diagrams are provided.
Caption: Experimental workflow for catalyst performance evaluation.
Caption: Generalized catalytic cycle for an amino alcohol-catalyzed aldol reaction.
References
Safety Operating Guide
Safe Disposal of trans-2-Aminocyclopentanol Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of trans-2-Aminocyclopentanol hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed to offer clear, actionable information that supports your laboratory's safety and operational excellence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The primary hazards associated with this compound include skin irritation, serious eye irritation, and being harmful if swallowed.
Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling this compound:
-
Safety Goggles: Use tightly fitting safety goggles to protect against splashes.
-
Chemical-Resistant Gloves: Wear impervious gloves suitable for handling amine hydrochlorides.
-
Lab Coat: A lab coat is essential to protect from skin contact.
-
Work Area: All handling and disposal preparation should occur within a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust.
Hazard Summary and Disposal Overview
A clear understanding of the compound's characteristics is the first step toward safe disposal.
| Hazard Classification | Description | Disposal Implication |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not ingest. In case of accidental ingestion, seek immediate medical help.[1][2] |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | Avoid skin contact. Contaminated items must be handled as hazardous waste. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[3] | Eye protection is mandatory. |
| Environmental Hazards | No specific data available.[2] | To prevent environmental contamination, do not dispose of down the drain or in regular trash.[4] |
Disposal Mandate: Based on its hazard profile, this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][4] Under no circumstances should this chemical be disposed of in a sink or regular trash. [4][5]
Detailed Disposal Protocols
The following protocols provide step-by-step instructions for managing both chemical waste and empty containers.
Protocol 1: Disposal of Unused or Waste this compound
This procedure applies to the solid chemical, contaminated materials (e.g., weighing boats, spatulas), and solutions containing the compound.
Methodology:
-
Waste Collection:
-
Solid Waste: Carefully place solid this compound waste and any contaminated disposable labware into a designated, chemically-resistant hazardous waste container with a secure, screw-top lid.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[4] Ensure the container material is compatible with any solvents used.
-
-
Waste Segregation:
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[3][5]
-
The label must include the following information:
-
The full chemical name: "this compound".
-
The CAS Number: 68327-11-7.
-
An accurate list of all container contents, including solvents and their estimated percentages.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[3]
-
-
-
Storage:
-
Final Disposal:
-
Do not accumulate large quantities of waste.
-
Once the container is nearly full, or in accordance with your institution's policies, arrange for pickup by contacting your EHS department or a certified hazardous waste disposal company.[4]
-
Protocol 2: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound must be properly decontaminated before it can be discarded as non-hazardous waste.
Methodology:
-
Triple Rinsing:
-
Select a suitable solvent that can dissolve the compound (e.g., water, ethanol).
-
Rinse the empty container thoroughly with a small amount of the chosen solvent.
-
Pour the resulting rinsate into your designated hazardous liquid waste container.[4]
-
Repeat this rinsing process two more times for a total of three rinses.[4][7] All rinsate must be collected as hazardous waste.[4][5]
-
-
Container Preparation:
-
Final Disposal:
-
Once the container is triple-rinsed, dry, and the label is defaced, it can typically be disposed of in the regular laboratory trash or recycling, according to your institution's specific guidelines.[4]
-
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated containers.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. echemi.com [echemi.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling trans-2-Aminocyclopentanol hydrochloride
For laboratory professionals engaged in research and development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for trans-2-Aminocyclopentanol hydrochloride.
Hazard Identification and Classification
This compound is classified with the following hazards:
The signal word for this substance is Warning .[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [3][4] |
| Melting Point | 191-196 °C | [4] |
| Boiling Point | 220.9 °C at 760 mmHg | [4] |
| Flash Point | 87.4 °C | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure. The following PPE is required when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used when there is a risk of splashes.[5][6]
-
Skin Protection:
-
Gloves: Wear powder-free, chemotherapy-grade gloves that meet ASTM D6978 standards.[7][8] Two pairs of gloves are recommended, with the inner glove tucked under the gown cuff and the outer glove over the cuff.[8] Gloves should be changed every 30-60 minutes or immediately upon contamination.[6][8]
-
Gown/Lab Coat: A disposable, impermeable, long-sleeved gown with closed-back and knit or elastic cuffs is required.[7][8] In the absence of manufacturer permeation data, gowns should be changed every 2-3 hours or when contaminated.[8]
-
Footwear: Closed-toe, closed-heel shoes are mandatory.[5] Wear two pairs of disposable, skid-resistant shoe covers when compounding.[8][9]
-
-
Respiratory Protection: If exposure limits are exceeded or dust formation is likely, use a fit-tested N95 (or higher) respirator.[2][8] Surgical masks do not provide adequate protection and should not be used.[6][8]
-
Head and Hair Covers: Head, hair, and beard covers are required to prevent contamination.[8][9]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use.
Detailed Steps:
-
Preparation:
-
Handling:
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[2][3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]
-
Spills: Avoid dust formation.[3] Collect the spillage using appropriate methods (e.g., sweep up and shovel) and place it in a suitable, closed container for disposal.[3][10]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
PPE and Contaminated Materials:
-
Used gloves, gowns, shoe covers, and any other contaminated disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Chemical Waste:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 68327-11-7,this compound | lookchem [lookchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pppmag.com [pppmag.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
